1-(4-Phenoxyphenoxy)-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAHBQKJLFMRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-phenoxyphenoxy)-2-propanol. It is a key intermediate in the synthesis of various organic compounds, notably the pesticide Pyriproxyfen (B1678527).[1][2] This document consolidates essential data for laboratory and research applications, including detailed synthetic protocols and a summary of its physicochemical characteristics.
Chemical Identity and Properties
This compound is an organic compound characterized by a propanol (B110389) backbone substituted with a 4-phenoxyphenoxy group.[3]
| Property | Value | Source |
| IUPAC Name | 1-(4-phenoxyphenoxy)propan-2-ol | [4] |
| CAS Number | 57650-78-9 | [3] |
| Molecular Formula | C₁₅H₁₆O₃ | [4] |
| Molecular Weight | 244.29 g/mol | [5] |
| Appearance | White to off-white crystalline powder or molten solid/cast | |
| Melting Point | 70-72 °C | |
| Boiling Point | 379.3 ± 22.0 °C (Predicted) | [5] |
| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Chloroform and Methanol (Slightly) | |
| pKa | 14.33 ± 0.20 (Predicted) | [5] |
Synthesis Protocols
The synthesis of this compound is well-documented in patent literature. Below are detailed experimental protocols derived from these sources.
Method 1: Reaction of 4-phenoxyphenol (B1666991) with Propylene (B89431) Oxide
This method involves the base-catalyzed reaction of 4-phenoxyphenol with propylene oxide.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 4-phenoxyphenol in water.
-
Catalyst Addition: Add a basic catalyst such as potassium hydroxide, sodium hydroxide, or potassium carbonate. The molar ratio of 4-phenoxyphenol to the basic catalyst should be between 1:0.1 and 1:2.[6]
-
Reagent Addition: Add propylene oxide to the mixture. The molar ratio of 4-phenoxyphenol to propylene oxide should be between 1:2 and 1:5.[6]
-
Reaction Conditions: Maintain the reaction temperature between 20-60°C and stir for 1-6 hours.[6]
-
Work-up: Upon completion of the reaction, the desired product, this compound, is obtained.[6]
Method 2: Reaction of 4-phenoxyphenol with 1-chloro-2-propanol (B90593)
This alternative synthesis route involves the reaction of 4-phenoxyphenol with 1-chloro-2-propanol in the presence of an acid binding agent.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-phenoxyphenol in a suitable solvent (e.g., methanol, ethanol, propanol, isopropanol, water, formic acid, or acetic acid) in a reaction vessel.[7]
-
Addition of Acid Binding Agent: Add an acid binding agent, such as sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, or lithium hydroxide.[7]
-
Reagent Addition: Slowly add a solution of 1-chloro-2-propanol in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 25-120°C until the reaction is complete.[7]
-
Product Isolation: Cool the reaction solution to allow the product to precipitate. The resulting this compound can then be isolated.[7]
Role as a Metabolite of Pyriproxyfen
This compound, also referred to as (RS)-2-hydroxypropyl 4-phenoxyphenyl ether (POPA), is a known metabolite of the pesticide Pyriproxyfen.[8][9] The metabolic degradation of Pyriproxyfen in soil can lead to the formation of several products, including POPA.[9]
Below is a diagram illustrating the metabolic pathway of Pyriproxyfen.
Safety and Handling
A safety data sheet (SDS) should be consulted before handling this compound. General safety precautions include:
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.
Logical Workflow for Synthesis
The synthesis of this compound is a critical step in the production of Pyriproxyfen. The following diagram outlines the logical workflow from starting materials to the final product.
References
- 1. This compound | 57650-78-9 [chemicalbook.com]
- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]
- 3. JP2002363121A - Method for producing optically active 1- (4-phenoxyphenoxy) -2-propanol - Google Patents [patents.google.com]
- 4. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]
- 7. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. omicsonline.org [omicsonline.org]
An In-Depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol (CAS: 57650-78-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Phenoxyphenoxy)-2-propanol, with the Chemical Abstracts Service (CAS) number 57650-78-9, is a significant chemical intermediate, primarily recognized for its role in the synthesis of the insect growth regulator Pyriproxyfen (B1678527). It is also a principal metabolite of Pyriproxyfen. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and available analytical techniques. While its biological activity is intrinsically linked to its parent compound, this document will also explore the current understanding of its metabolic fate and the existing knowledge gaps regarding its independent pharmacological or toxicological profile.
Physicochemical Properties
This compound is a white to off-white crystalline powder with a characteristic phenolic odor.[1] Its molecular and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆O₃ | [1][2][3][4] |
| Molecular Weight | 244.29 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Odor | Characteristic phenolic | [1] |
| Melting Point | 72-75°C | [1] |
| Boiling Point | >350°C (decomposes) | [1] |
| Density | 1.18 g/cm³ at 25°C | [1] |
Table 2: Solubility and Spectral Data
| Property | Value | Reference(s) |
| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | [1] |
| ¹H-NMR Spectroscopy | Data available | [5] |
| ¹³C-NMR Spectroscopy | Data available | [5] |
| Mass Spectrometry (GC-MS) | Data available | [5] |
| Infrared (IR) Spectroscopy | Data available | [5] |
Synthesis of this compound
The synthesis of this compound is well-documented in patent literature, primarily as a precursor to Pyriproxyfen. Two common synthetic routes are described below.
Experimental Protocol 1: Reaction of p-Phenoxyphenol with Propylene (B89431) Oxide
This method involves the base-catalyzed reaction of p-phenoxyphenol with propylene oxide.
Reactants and Conditions:
-
Starting Material: p-Phenoxyphenol
-
Reagent: Propylene oxide
-
Catalyst: Potassium hydroxide, sodium hydroxide, or potassium carbonate (basic catalyst)[6]
-
Solvent: Water[6]
-
Molar Ratio: p-phenoxyphenol : basic catalyst : propylene oxide = 1 : 0.1-2 : 2-5[6]
-
Reaction Temperature: 20-60°C[6]
-
Reaction Time: 1-6 hours[6]
Procedure:
-
Dissolve p-phenoxyphenol in water in a suitable reaction vessel.
-
Add the basic catalyst to the solution.
-
Introduce propylene oxide to the reaction mixture while maintaining the temperature between 20°C and 60°C.
-
Stir the mixture for 1 to 6 hours until the reaction is complete.
-
Upon completion, the product, this compound, can be isolated and purified.
Experimental Protocol 2: Synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol (B8542385)
A process for producing the optically active (S)-enantiomer involves the reaction of a sulfonic ester compound with phenoxyphenol.[7]
Reactants and Conditions:
-
Starting Material: A sulfonic ester compound of the general formula R¹SO₂OR² (where R¹ can be a halogeno, nitro, or C₁-₄ alkyl group, and R² can be a C₁-₄ alkyl or optionally substituted phenyl group)[7]
-
Reagent: 4-Phenoxyphenol (B1666991)
-
Base: An appropriate base is used to facilitate the reaction.[7]
-
Solvent: The reaction is typically carried out in a solvent.[7]
Procedure:
-
React the sulfonic ester compound with 4-phenoxyphenol in the presence of a base and a suitable solvent.
-
The reaction conditions are maintained to ensure the formation of (S)-1-(4-phenoxyphenoxy)-2-propanol with high optical purity.[7]
-
The product is then isolated and purified using standard techniques such as distillation.[7]
Synthesis Workflow
Biological Activity and Metabolism
The primary biological context of this compound is as a key intermediate in the synthesis of the pesticide Pyriproxyfen and as a metabolite of this compound.
Pyriproxyfen acts as a juvenile hormone analog, disrupting the growth and development of insects.[1] this compound is one of the metabolites formed during the degradation of Pyriproxyfen in the environment and in biological systems.
While there is extensive research on the toxicity and biological effects of Pyriproxyfen, there is a notable lack of studies focusing specifically on the independent biological activity, mechanism of action, or signaling pathways of this compound. One commercial source vaguely suggests it is an "analog of a Chinese medicinal herb that has shown promising results as an anticancer agent"; however, this claim is not substantiated by publicly available scientific literature.
A study on zebrafish investigated the toxicity of Pyriproxyfen and its metabolites, identifying 4'-OH-pyriproxyfen as being more toxic than the parent compound.[8] However, specific toxicological data for this compound was not provided.
Metabolic Pathway of Pyriproxyfen
The degradation of Pyriproxyfen leads to the formation of several metabolites, including this compound. Understanding this pathway is crucial for assessing the environmental and biological impact of Pyriproxyfen.
Analytical Methods
Gas Chromatography (GC):
-
A common technique for the analysis of Pyriproxyfen and its metabolites in environmental samples is gas chromatography.
-
Extraction: Samples can be extracted with solvents such as methanol (B129727) and 0.1 N NaOH, followed by partitioning with dichloromethane.[1]
-
Cleanup: The extract is typically cleaned up using column chromatography.[1]
-
Detection: A nitrogen-phosphorus specific flame-ionization detector (NPD) is often used for detection.[1]
High-Performance Liquid Chromatography (HPLC):
-
HPLC is another valuable tool for the analysis of Pyriproxyfen metabolites.
-
Extraction: Extraction can be performed using a mixture of methanol and a buffer solution, followed by partitioning with ethyl acetate.
-
Cleanup: Solid-phase extraction (SPE) with silica (B1680970) gel is a common cleanup method.
-
Detection: Detection can be achieved using a fluorescence or UV detector.
Conclusion and Future Directions
This compound is a well-characterized chemical intermediate with established synthesis routes. Its primary significance lies in its role as a precursor and metabolite of the pesticide Pyriproxyfen. While its physicochemical properties are well-documented, a significant knowledge gap exists regarding its independent biological activity, including its mechanism of action and potential toxicological profile.
Future research should focus on elucidating the specific biological effects of this compound to better understand its contribution to the overall activity and toxicity of Pyriproxyfen. In vitro and in vivo studies are needed to assess its potential for pharmacological or toxicological effects independent of its parent compound. Furthermore, the development and validation of specific analytical methods for the routine monitoring of this compound in various matrices would be beneficial.
References
- 1. epa.gov [epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. epsjv.fiocruz.br [epsjv.fiocruz.br]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. JP2002363121A - Method for producing optically active 1- (4-phenoxyphenoxy) -2-propanol - Google Patents [patents.google.com]
- 6. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]
- 7. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
- 8. Toxicity and fate of chiral insecticide pyriproxyfen and its metabolites in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol
This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant biological context of 1-(4-Phenoxyphenoxy)-2-propanol, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is an organic compound characterized by a propanol (B110389) backbone substituted with a 4-phenoxyphenoxy group.[1] This structure imparts properties of both an alcohol, due to the hydroxyl group, and an aromatic ether.
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C15H16O3 | [2][3] |
| Molecular Weight | 244.28 g/mol | [2][3][4] |
| IUPAC Name | 1-(4-phenoxyphenoxy)propan-2-ol | [2] |
| CAS Number | 57650-78-9 | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 72-75°C | |
| Boiling Point | >350°C (decomposes) | |
| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | |
| Density | 1.18 g/cm³ at 25°C |
Molecular Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of this compound.
Biological Context and Signaling Pathways
This compound is a known metabolite of Pyriproxyfen (B1678527), a pyridine-based pesticide.[5] Pyriproxyfen is an insect growth regulator that functions as a juvenile hormone analog.[5] It disrupts the normal development of insects by mimicking the action of juvenile hormone, thereby interfering with metamorphosis and reproduction.[6]
The primary mode of action of Pyriproxyfen and other juvenile hormone mimics involves the juvenile hormone signaling pathway. A key receptor in this pathway is the Methoprene-tolerant (Met) protein.[2][4] Binding of a juvenile hormone or its analog to the Met receptor initiates a cascade of gene regulation that ultimately controls insect development.
Juvenile Hormone Signaling Pathway
The following diagram illustrates a simplified workflow of the juvenile hormone signaling pathway in insects and the point of interference by Pyriproxyfen.
Experimental Protocols
This section outlines general methodologies for the synthesis and analysis of this compound, based on available literature.
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide. The following is a generalized protocol based on patent literature.
Materials:
-
4-phenoxyphenol
-
Propylene oxide
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., water, toluene, xylene)
Procedure:
-
Dissolve 4-phenoxyphenol in the chosen solvent in a reaction vessel.
-
Add the base catalyst to the solution.
-
Slowly add propylene oxide to the reaction mixture. The reaction is typically carried out at a controlled temperature, for instance, between -20 to 60°C.
-
Allow the reaction to proceed for a sufficient duration, which can range from 1 to 100 hours, while monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, neutralize the catalyst if necessary.
-
Extract the product using an appropriate organic solvent.
-
Purify the crude product by methods such as distillation or column chromatography to obtain this compound.
Analytical Protocol for Quantification
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification of this compound in various matrices.
Instrumentation and Conditions (General Example):
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. The exact ratio will depend on the specific column and desired separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: Typically 5-20 µL.
Sample Preparation for Environmental Samples (e.g., Water):
-
Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge packed with a suitable sorbent to concentrate the analyte and remove interfering substances.
-
Elution: Elute the analyte from the SPE cartridge with a small volume of an organic solvent (e.g., acetonitrile or methanol).
-
Concentration: Evaporate the eluent to a smaller volume or to dryness and reconstitute in the mobile phase.
-
Filtration: Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
References
- 1. Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 5. This compound | 57650-78-9 [chemicalbook.com]
- 6. Separation of 1-Phenoxy-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(4-phenoxyphenoxy)-2-propanol, an important intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] The document details key reaction methodologies, presents comparative quantitative data, and offers detailed experimental protocols.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two main strategies: the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide and the Williamson ether synthesis involving 4-phenoxyphenol and a 3-carbon electrophile. Each pathway offers distinct advantages and challenges in terms of yield, purity, and reaction conditions.
Reaction of 4-Phenoxyphenol with Propylene Oxide
This widely utilized method involves the base-catalyzed ring-opening of propylene oxide by 4-phenoxyphenol. The reaction typically proceeds in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521) or carbonate, and can be conducted in various solvents.[3][4]
A key challenge in this synthesis is controlling the regioselectivity of the epoxide ring-opening, which can lead to the formation of the isomeric impurity, 2-(4-phenoxyphenoxy)-1-propanol.[4][5] Reaction conditions can be optimized to favor the desired this compound isomer.
Williamson Ether Synthesis
The Williamson ether synthesis provides an alternative route, reacting 4-phenoxyphenol with a suitable 3-carbon electrophile, such as 1-chloro-2-propanol (B90593), in the presence of a base.[5][6] This classic method for ether formation proceeds via an SN2 mechanism.[7][8] The phenoxide, formed by the deprotonation of 4-phenoxyphenol by a base, acts as the nucleophile.
This pathway can offer better control over regioselectivity compared to the propylene oxide route, potentially leading to a purer product with fewer isomeric impurities.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Synthesis of this compound via Propylene Oxide
| Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:Base:Oxide) | Yield (%) | Purity (%) | Reference |
| KOH | Water | 20-60 | 1-6 | 1:0.1-2:2-5 | - | - | [3] |
| NaOH | Water | 20-60 | 1-6 | 1:0.1-2:2-5 | - | - | [3] |
| K₂CO₃ | Water | 20-60 | 1-6 | 1:0.1-2:2-5 | - | - | [3] |
| Base | Water/Alcohols | 20-70 | 0.5-100 | 1:0.01-1:0.5-8 | - | - | [4] |
Table 2: Synthesis of this compound via Williamson Ether Synthesis
| Base (Acid Scavenger) | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:Base) | Yield (%) | Purity (%) | Reference |
| NaOH (20% aq.) | Methanol | - | - | - | - | >97 | [5][9] |
| NaOH (20% aq.) | Toluene | - | - | - | - | >97 | [5][9] |
| NaOH (20% aq.) | Acetonitrile | - | - | - | - | >97 | [5][9] |
| Various Inorganic/Organic Bases | Various Solvents | 25-120 | - | 1:0.1-1.5 | - | >97 | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 4-Phenoxyphenol and Propylene Oxide
This protocol is a generalized procedure based on common methodologies.[3][4]
Materials:
-
4-Phenoxyphenol
-
Propylene Oxide
-
Potassium Hydroxide (or Sodium Hydroxide)
-
Water (or a suitable alcohol)
-
Toluene (for extraction)
-
Brine solution
-
Anhydrous Magnesium Sulfate (B86663)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-phenoxyphenol and water.
-
Add the basic catalyst (e.g., potassium hydroxide) to the mixture. The molar ratio of 4-phenoxyphenol to the base is typically between 1:0.1 and 1:2.[3]
-
Heat the mixture to the desired reaction temperature, generally between 20°C and 60°C.[3]
-
Slowly add propylene oxide to the reaction mixture. The molar ratio of 4-phenoxyphenol to propylene oxide is typically between 1:2 and 1:5.[3]
-
Maintain the reaction temperature and stir for 1 to 6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with toluene.
-
Wash the organic layer with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or chromatography.
Protocol 2: Williamson Ether Synthesis from 4-Phenoxyphenol and 1-Chloro-2-propanol
This protocol is based on the synthesis route described in patent literature.[5]
Materials:
-
4-Phenoxyphenol
-
1-Chloro-2-propanol
-
Sodium Hydroxide (or other suitable base)
-
Toluene (or other suitable solvent)
Procedure:
-
Dissolve 4-phenoxyphenol in a suitable solvent (e.g., toluene) in a reaction vessel.
-
Add an acid binding agent (base), such as an aqueous solution of sodium hydroxide. The molar ratio of the base to 4-phenoxyphenol can range from 10% to 150%.[5]
-
Heat the reaction mixture to a temperature between 25°C and 120°C, with 80°C being a typical example.[5]
-
Slowly add a solution of 1-chloro-2-propanol dissolved in the same solvent to the reaction mixture.
-
Continue stirring at the reaction temperature until the reaction is complete, as monitored by an appropriate analytical technique.
-
Cool the reaction solution to allow the product to precipitate.
-
Isolate the product by filtration.
-
The resulting solid can be washed and dried to yield this compound with a purity of 97% or higher without the need for further organic solvent refining.[5]
Conclusion
The synthesis of this compound can be effectively achieved through either the reaction of 4-phenoxyphenol with propylene oxide or via a Williamson ether synthesis. The choice of pathway will depend on the desired purity, yield, and the specific capabilities of the laboratory or manufacturing facility. The propylene oxide route is common but may require careful control to minimize isomeric impurities. The Williamson ether synthesis offers a potentially more regioselective alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Cas 57650-78-9,this compound | lookchem [lookchem.com]
- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]
- 3. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]
- 4. JPH0334951A - Production of alcoholic derivative and method for separating and obtaining the same - Google Patents [patents.google.com]
- 5. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 6. This compound | 57650-78-9 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 1-(4-Phenoxyphenoxy)-2-propanol: A Pyriproxyfen Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-phenoxyphenoxy)-2-propanol, a significant metabolite of the insecticide pyriproxyfen (B1678527). Pyriproxyfen, a pyridine-based insect growth regulator, is widely utilized in agriculture and public health to control a variety of arthropod pests.[1][2] Understanding the metabolic fate of pyriproxyfen, including the formation and characteristics of its metabolites, is crucial for a thorough assessment of its environmental impact and toxicological profile. This document details the chemical and physical properties of this compound, outlines the metabolic pathways leading to its formation, presents available quantitative data on its occurrence, and describes the experimental protocols for its detection and quantification.
Chemical and Physical Properties
This compound, also referred to as POPA in some literature, is a key intermediate in the synthesis of pyriproxyfen and a product of its metabolic breakdown.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(4-phenoxyphenoxy)propan-2-ol | [4] |
| CAS Number | 57650-78-9 | [4] |
| Molecular Formula | C₁₅H₁₆O₃ | [4] |
| Molecular Weight | 244.28 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] from previous search |
| Melting Point | 72-75°C | [5] from previous search |
| Boiling Point | >350°C (decomposes) | [5] from previous search |
| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | [5] from previous search |
Metabolic Pathways of Pyriproxyfen
The metabolism of pyriproxyfen in various environmental matrices and organisms is a complex process involving several transformation reactions. The formation of this compound (POPA) is a result of the cleavage of the ether linkage between the propyl group and the pyridine (B92270) ring of the parent compound. Other significant metabolites include 4'-hydroxypyriproxyfen (4'-OH-Pyr), 2-(2-pyridyloxy)propionic acid (PYPAC), and 4-hydroxyphenyl (RS)-2-(2-pyridyloxy)propyl ether (DPH-Pyr).[3][6]
Quantitative Data
Quantitative data on the formation and persistence of this compound is primarily available from soil metabolism studies of pyriproxyfen. The table below summarizes the half-lives of pyriproxyfen and some of its major metabolites in soil under subtropical agro-climatic conditions. It is important to note that specific quantitative data for this compound (POPA) is often grouped with other metabolites or is not as extensively reported as for the parent compound.
| Compound | Half-life (days) in Soil | Reference |
| Pyriproxyfen | 2.6 - 30 | [7] |
| 4'-OH-PYR | - | [7] |
| POPA | - | [7] |
| POPA | - | [7] |
| 4'-OH-POPA | - | [7] |
| PYPA | - | [7] |
| PYPAC | - | [7] |
Note: Specific half-life values for individual metabolites were not provided in the referenced study, but their persistence for more than 30 days was noted.[7]
Experimental Protocols
The analysis of pyriproxyfen and its metabolites, including this compound, in various matrices is commonly performed using a combination of QuEChERS for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
The QuEChERS method is a widely adopted technique for extracting pesticide residues from food and environmental samples.[5]
Protocol:
-
Homogenization: Homogenize a 10-15 g sample (e.g., soil, fruit, vegetables) with an equal amount of water if the sample is dry.
-
Extraction:
-
Place the homogenized sample in a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724) (often with 1% acetic acid or 0.1% formic acid to improve extraction efficiency).
-
If using an internal standard, add a known concentration at this stage.
-
Shake the tube vigorously for 1 minute.
-
Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl).
-
Shake vigorously for another minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE tube.
-
The d-SPE tube typically contains primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and anhydrous MgSO₄ to remove residual water. C18 sorbent may be included to remove nonpolar interferences.
-
Vortex the tube for 1 minute.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the high selectivity and sensitivity required for the accurate quantification of pesticide metabolites at trace levels.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (POPA):
Specific MRM transitions would need to be optimized based on the instrument and experimental conditions. This would involve infusing a standard of the analyte to determine the precursor ion and the most abundant and stable product ions.
Toxicological Information
Specific toxicological studies focusing solely on this compound are not extensively available in the public domain. The toxicological assessment of pyriproxyfen generally considers the parent compound and its major metabolites collectively. Pyriproxyfen itself exhibits low acute toxicity in mammals.[1][8] However, some studies have indicated that certain metabolites of pyriproxyfen may be more toxic than the parent compound to non-target organisms. For instance, 4'-OH-pyriproxyfen was found to be more toxic to zebrafish than pyriproxyfen.[9] Given the limited data, a definitive toxicological profile for this compound cannot be established at this time. Further research is warranted to fully characterize the potential risks associated with this specific metabolite.
Conclusion
This compound is a recognized metabolite of the insecticide pyriproxyfen, formed through the cleavage of an ether linkage. While analytical methods for its detection and quantification are well-established, particularly using QuEChERS and LC-MS/MS, there is a notable lack of specific quantitative and toxicological data for this individual metabolite. This guide has synthesized the available information to provide a foundational understanding for researchers and professionals in the field. Further investigation into the environmental fate, persistence, and specific toxicity of this compound is essential for a more complete risk assessment of pyriproxyfen.
References
- 1. extranet.who.int [extranet.who.int]
- 2. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
Toxicological Profile of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide
Disclaimer: There is a significant lack of direct toxicological data for 1-(4-Phenoxyphenoxy)-2-propanol (CAS No. 57650-78-9) in publicly available scientific literature and safety data sheets.[1][2] Most safety data sheets explicitly state "no data available" for key toxicological endpoints.[1][2] This document addresses this data gap by providing a toxicological profile of the closely related parent compound, Pyriproxyfen (CAS No. 95737-68-1). This compound is a known metabolite of Pyriproxyfen and an intermediate in its synthesis.[3][4][5] Therefore, the toxicological data for Pyriproxyfen can be used as a surrogate to infer the potential hazards of this compound, a practice known as read-across in toxicology.
Introduction
This compound is an organic compound containing a propanol (B110389) backbone with two phenoxy groups.[5] Its chemical structure suggests potential applications in pharmaceutical and agrochemical research.[5] It is primarily recognized for its role as a metabolite of the pyridine-based insect growth regulator, Pyriproxyfen, which is widely used in agriculture and public health to control various insect pests.[4][5][6] Understanding the toxicological profile of this compound is crucial for assessing the overall risk associated with the use of Pyriproxyfen.
Toxicological Data Summary (Read-Across from Pyriproxyfen)
The following tables summarize the available toxicological data for Pyriproxyfen. This data is presented as a surrogate for this compound due to the aforementioned data gap.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | GHS Category 5 | [6] |
| LD50 | Rat | Dermal | > 2000 mg/kg | GHS Category 5 | [6] |
| LC50 | Rat | Inhalation | > 1.3 mg/L (4h) | GHS Category 4 | [6] |
| Eye Irritation | Rabbit | - | Mild Irritant | GHS Category 2B | [6] |
| Skin Irritation | Rabbit | - | Not an Irritant | - | [6] |
| Skin Sensitization | Guinea Pig | - | Not a Sensitizer | - | [6] |
Reproductive and Developmental Toxicity
| Study Type | Species | Dosing Regimen | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |
| Prenatal Developmental Toxicity | Rat | Gavage, Gestation Days 6-15 | 300 mg/kg/day | 1000 mg/kg/day | No evidence of developmental toxicity. | [7] |
| Prenatal Developmental Toxicity | Rabbit | Gavage, Gestation Days 7-19 | 100 mg/kg/day | 300 mg/kg/day | Equivocal evidence of developmental toxicity at a dose that induced maternal toxicity. | [7] |
Experimental Protocols
Detailed experimental protocols for key toxicological studies are outlined below, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Oral Toxicity (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rodents (usually rats), fasted before administration.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next step.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a hazard category based on the observed mortality.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. CAS 57650-78-9: this compound [cymitquimica.com]
- 6. extranet.who.int [extranet.who.int]
- 7. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]
Environmental Fate of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Phenoxyphenoxy)-2-propanol, also known by its synonym POPA, is a primary metabolite of the insect growth regulator Pyriproxyfen. Understanding the environmental fate of this compound is critical for assessing its potential impact on ecosystems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biodegradation, photodegradation, hydrolysis, and soil sorption of this compound. The information presented herein is synthesized from various environmental fate studies of Pyriproxyfen and its metabolites.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | POPA, (RS)-2-hydroxypropyl 4-phenoxyphenyl ether | [3][4] |
| CAS Number | 57650-78-9 | [2][5] |
| Molecular Formula | C15H16O3 | [1][2] |
| Molecular Weight | 244.28 g/mol | [1] |
Environmental Fate and Transport
The environmental behavior of this compound is intrinsically linked to the degradation of its parent compound, Pyriproxyfen. The following sections detail the transformation and transport processes affecting this compound in various environmental compartments.
Biodegradation
Biodegradation is a primary pathway for the dissipation of this compound in the environment. As a metabolite of Pyriproxyfen, its formation and subsequent degradation are observed in soil and aquatic systems.
dot
Figure 1: Biodegradation pathway of Pyriproxyfen to POPA.
Quantitative Data for Biodegradation in Soil
| Metabolite | Half-life (t½) in Soil (days) | Soil Type | Conditions | Reference |
| This compound (POPA) | 2.6 - 30 | Sandy Loam | Field | [3] |
| Pyriproxyfen (Parent) | 6.4 - 9.0 | Sandy Loam | Aerobic | [6] |
| Pyriproxyfen (Parent) | 36 | 0-6 inch soil layer | Field | [6] |
Soil Sorption
The mobility of this compound in soil is governed by its sorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. While specific sorption data for this compound is limited, data for the parent compound Pyriproxyfen and other phenoxy herbicides can provide an indication of its likely behavior. Soil organic matter and iron oxides are considered the most relevant sorbents for phenoxy herbicides[7].
dot
Figure 2: Soil sorption equilibrium of this compound.
Quantitative Data for Soil Sorption
| Compound | Kd | Koc (L/kg) | Soil Type | Reference |
| Pyriproxyfen (Parent) | - | 4,800 - 34,200 | Various | [8] |
| 2,4-D (analogue) | 0.11 - 18 | - | Various | [7] |
A high Koc value indicates strong adsorption to soil and low mobility, while a low value suggests higher mobility[9]. Given the structural similarities to other phenoxy compounds, this compound is expected to have moderate to low mobility in soil.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many organic molecules, this can be a significant degradation pathway. However, studies on the parent compound, Pyriproxyfen, have shown it to be stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9)[8]. While specific hydrolysis data for this compound is not available, its structural similarity to the stable parent compound suggests that hydrolysis is not a major environmental fate process.
Photodegradation
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the assessment of the environmental fate of this compound. These protocols are based on internationally recognized OECD guidelines.
Aerobic Soil Metabolism (Adapted from OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.
Methodology:
-
Test System: Freshly collected agricultural soil, sieved to <2 mm. Soil characteristics (pH, organic carbon content, texture, moisture content) are documented.
-
Test Substance Application: 14C-labeled this compound is applied to the soil samples at a concentration relevant to its formation from Pyriproxyfen application.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Analysis: At periodic intervals, replicate soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products.
-
Mineralization: Volatile organic compounds and 14CO2 in the effluent air are trapped in suitable absorbent solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) and quantified by Liquid Scintillation Counting (LSC).
-
Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil after extraction is determined by combustion analysis.
-
Data Analysis: The disappearance of the parent compound is used to calculate the degradation half-life (DT50) assuming first-order kinetics.
dot
Figure 3: Workflow for Aerobic Soil Metabolism Study.
Soil Adsorption/Desorption (Adapted from OECD Guideline 106)
Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of this compound.
Methodology:
-
Test System: A minimum of three different soil types with varying organic carbon content, clay content, and pH are used.
-
Test Solution: A solution of 14C-labeled this compound in 0.01 M CaCl2 is prepared at multiple concentrations.
-
Adsorption Phase: Known masses of soil are equilibrated with the test solutions at a fixed soil-to-solution ratio (e.g., 1:5) by shaking for a predetermined equilibrium period (typically 24-48 hours) at a constant temperature.
-
Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.
-
Analysis: The concentration of the test substance in the aqueous phase is determined by LSC. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl2, and the soil is resuspended and equilibrated for the same period to determine the extent of desorption.
-
Data Analysis: The adsorption coefficient (Kd) is calculated for each concentration and soil type. The organic carbon-normalized adsorption coefficient (Koc) is then calculated using the organic carbon content of the soils.
dot
Figure 4: Workflow for Soil Adsorption/Desorption Study.
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.
Methodology:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: A sterile solution of 14C-labeled this compound is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C) for up to 30 days.
-
Analysis: At various time points, aliquots of the solutions are analyzed by HPLC with radiometric detection to determine the concentration of the parent compound and any hydrolysis products.
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent compound against time. The hydrolysis half-life is calculated assuming pseudo-first-order kinetics.
Photodegradation in Water (Adapted from OECD Guideline 316)
Objective: To determine the rate and pathway of direct photodegradation of this compound in water.
Methodology:
-
Test System: Sterile, buffered, air-saturated purified water.
-
Test Substance Application: A solution of 14C-labeled this compound is prepared in the test water.
-
Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.
-
Analysis: At selected time intervals, the concentrations of the parent compound and its photoproducts in both the irradiated and dark control samples are determined by HPLC with radiometric detection.
-
Data Analysis: The photodegradation rate constant and half-life are calculated from the decline in the parent compound concentration in the irradiated samples, corrected for any degradation in the dark controls.
Conclusion
This compound, a metabolite of the insecticide Pyriproxyfen, is subject to environmental degradation primarily through microbial action in soil. While specific quantitative data for all environmental fate compartments of this particular metabolite are not extensively available, the information gathered from studies on its parent compound and analogous structures provides a reasonable assessment of its likely behavior. It is expected to be moderately persistent in soil with low to moderate mobility. Hydrolysis is not anticipated to be a significant degradation pathway. Further research focusing specifically on the environmental fate of this compound would provide a more definitive understanding of its environmental risk profile.
References
- 1. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 6. piat.org.nz [piat.org.nz]
- 7. researchgate.net [researchgate.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Photodegradation of 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential photodegradation of 1-(4-phenoxyphenoxy)-2-propanol, a chemical intermediate relevant in various industrial applications. In the absence of direct studies on this specific molecule, this guide synthesizes data from structurally analogous compounds, namely diphenyl ether and 2-propanol, to predict its photochemical fate. This document outlines plausible degradation pathways, details recommended experimental protocols for studying its photodegradation, and presents quantitative data from related compounds to serve as a benchmark for future research. The information herein is intended to be a valuable resource for researchers investigating the environmental fate and stability of this compound and similar chemical entities.
Introduction
This compound is a bifunctional molecule incorporating both an aromatic ether (diphenyl ether) and a secondary alcohol (propanol) moiety. The photochemical behavior of this compound is of interest for understanding its environmental persistence, potential for transformation into other products, and overall stability under light exposure. The phenoxyphenoxy group is a common structural motif in some pesticides and herbicides, making the study of its environmental degradation particularly relevant.
The photodegradation of organic molecules can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing species present in the environment. The process can lead to a variety of transformation products through pathways such as cleavage of chemical bonds, rearrangement reactions, and oxidation.
Predicted Photodegradation Pathways
Based on the known photochemistry of diphenyl ether and 2-propanol, several degradation pathways can be postulated for this compound.
Cleavage of the Ether Linkage
The carbon-oxygen bond of the diphenyl ether moiety is susceptible to photolytic cleavage. This can occur homolytically to generate phenoxy and (4-phenoxyphenyl)-2-propanol radicals. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, recombination, or reaction with molecular oxygen.
Photo-Fries Rearrangement
Aromatic esters and ethers can undergo a photo-Fries rearrangement, a photochemical reaction that leads to the migration of an acyl or aryl group to the aromatic ring. In the case of this compound, this could result in the formation of hydroxylated biphenyl (B1667301) derivatives. This reaction proceeds through a radical mechanism within a solvent cage.
Oxidation of the Propanol (B110389) Group
The secondary alcohol group is susceptible to oxidation. In the presence of photocatalysts like titanium dioxide (TiO₂) or other reactive oxygen species (ROS) generated during indirect photolysis, the 2-propanol moiety can be oxidized to a ketone, forming 1-(4-phenoxyphenoxy)-2-propanone. Further oxidation could lead to the cleavage of the propanol side chain.
Hydroxylation of the Aromatic Rings
The aromatic rings of the diphenyl ether structure can be hydroxylated by hydroxyl radicals (•OH), which are highly reactive species often generated in environmental waters under solar irradiation. This leads to the formation of various phenolic derivatives.
The following diagram illustrates the potential primary degradation pathways:
Quantitative Data from Analogous Compounds
Direct quantitative data for the photodegradation of this compound is not available in the current literature. However, data from studies on diphenyl ether and its brominated derivatives can provide an estimate of its photochemical reactivity.
| Compound | Matrix | Light Source | Quantum Yield (Φ) | Rate Constant (k) | Reference |
| Decabromodiphenyl ether (BDE-209) | Hexane | Solar | 0.47 | 1.86 x 10⁻³ s⁻¹ (July) | [1] |
| Decabromodiphenyl ether (BDE-209) | Soil Suspension | 500 W Mercury Lamp | - | 0.076 h⁻¹ | [2] |
| Decabromodiphenyl ether (BDE-209) | Soil Suspension | 500 W Xenon Lamp | - | 0.013 h⁻¹ | [2] |
Note: The quantum yield is a measure of the efficiency of a photochemical process. A higher quantum yield indicates a more efficient degradation process. The rate constant provides a measure of the speed of the degradation reaction. The data for brominated diphenyl ethers likely represents a faster degradation rate than what would be expected for the non-brominated this compound due to the presence of the more labile C-Br bonds.
Experimental Protocols
To investigate the photodegradation of this compound, a standardized experimental protocol is essential. The following sections outline a general methodology.
Materials and Reagents
-
This compound: High purity standard.
-
Solvents: Acetonitrile, methanol, and ultrapure water (HPLC grade).
-
Photocatalyst (for indirect photolysis studies): Titanium dioxide (e.g., Degussa P25).
-
Radical Scavengers: Isopropanol (for •OH), sodium azide (B81097) (for ¹O₂), etc.
-
Internal Standard: A stable, non-photoreactive compound for analytical quantification.
Photoreactor Setup
A typical photoreactor setup consists of a light source, a reaction vessel, and a cooling system to maintain a constant temperature.
-
Light Source: A xenon lamp with filters to simulate solar radiation or a mercury lamp for specific UV wavelengths. The spectral output of the lamp should be characterized using a spectroradiometer.
-
Reaction Vessel: A quartz vessel to allow for the transmission of UV light.
-
Stirring: A magnetic stirrer to ensure homogeneity of the reaction mixture.
-
Temperature Control: A water bath or cooling jacket to maintain a constant temperature, typically 25 °C.
The following diagram illustrates a general experimental workflow for photodegradation studies:
Analytical Methodology
-
Monitoring Degradation: The degradation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The selection of the mobile phase and column will depend on the polarity of the compound and its degradation products.
-
Identification of Byproducts: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are powerful techniques for the identification and structural elucidation of the degradation products.
-
Mineralization: The complete degradation of the organic compound to CO₂, H₂O, and mineral acids can be monitored by measuring the Total Organic Carbon (TOC) of the solution over time.
Quantum Yield Determination
The quantum yield (Φ) can be determined using a chemical actinometer (e.g., p-nitroanisole/pyridine) irradiated under the same conditions as the sample. The following equation is used for the calculation:
Φ_sample = Φ_act * (k_sample / k_act) * (ε_act / ε_sample)
where:
-
Φ_act is the quantum yield of the actinometer.
-
k_sample and k_act are the first-order rate constants of the sample and actinometer, respectively.
-
ε_sample and ε_act are the molar absorption coefficients of the sample and actinometer at the irradiation wavelength, respectively.
Conclusion
While direct experimental data on the photodegradation of this compound is currently lacking, this technical guide provides a robust framework for initiating such investigations. Based on the photochemistry of its constituent moieties, diphenyl ether and 2-propanol, the primary degradation pathways are predicted to be ether linkage cleavage, photo-Fries rearrangement, oxidation of the alcohol group, and aromatic hydroxylation. The provided experimental protocols and data from analogous compounds offer a solid starting point for researchers to design and conduct studies to elucidate the photochemical fate of this compound. Such research is crucial for a comprehensive understanding of its environmental impact and stability.
References
Unraveling the Molecular Mechanisms of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific mechanism of action for 1-(4-phenoxyphenoxy)-2-propanol is limited in publicly available scientific literature. This technical guide consolidates information on the known mechanisms of action of structurally related compounds and metabolites, providing a robust framework for understanding its potential biological activities. This compound is recognized as a metabolite of the pesticide Pyriproxyfen.
Introduction
This compound is a diphenyl ether compound that has garnered interest due to its presence as a metabolite of the widely used insecticide Pyriproxyfen. While the biological activity of this compound has not been extensively studied, its chemical structure suggests two primary potential mechanisms of action, which will be explored in detail in this guide. These hypothesized mechanisms are based on the well-established activities of the diphenyl ether class of herbicides and the observed effects of a related Pyriproxyfen metabolite.
The two principal hypothesized mechanisms of action are:
-
Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO) : A characteristic mode of action for diphenyl ether herbicides.
-
Thyroid Hormone System Disruption and Upregulation of Musashi-1 (MSI1) : An endocrine-disrupting effect observed in a closely related metabolite of Pyriproxyfen.
This guide will provide a comprehensive overview of these potential mechanisms, including relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for assessing these activities.
Hypothesized Mechanism 1: Inhibition of Protoporphyrinogen Oxidase (PPO)
The structural classification of this compound as a diphenyl ether strongly suggests that its primary mechanism of action, particularly in plant species, could be the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll (B73375) in plants and heme in animals.
Signaling Pathway of PPO Inhibition
The inhibition of PPO by diphenyl ether herbicides initiates a cascade of cytotoxic events. The process is light-dependent and leads to rapid cell death through oxidative stress.
-
PPO Inhibition : The diphenyl ether compound binds to and inhibits PPO, preventing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).
-
Accumulation of Protogen IX : The blockage of the enzymatic pathway leads to the accumulation of Protogen IX in the cell.
-
Extracellular Conversion to Proto IX : Protogen IX is then thought to leak from its site of synthesis and is rapidly oxidized to Proto IX in the cytoplasm and other cellular compartments.
-
Photosensitization and Reactive Oxygen Species (ROS) Generation : In the presence of light, the accumulated Proto IX acts as a photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).
-
Lipid Peroxidation and Membrane Damage : Singlet oxygen and other reactive oxygen species initiate a chain reaction of lipid peroxidation, severely damaging cell membranes.
-
Cell Death : The loss of membrane integrity leads to leakage of cellular contents and ultimately, cell death.
Quantitative Data for PPO Inhibitors
While specific IC₅₀ values for this compound are not available, the following table provides data for other diphenyl ether herbicides, offering a comparative context for their PPO inhibitory activity.[1][2][3]
| Herbicide | Target Organism/Enzyme Source | IC₅₀ Value | Reference |
| Oxyfluorfen | Maize PPO | 0.0426 mg/L | [4] |
| Oxyfluorfen | Maize PPO | 0.150 µmol/L | [1] |
| Lactofen | Human PPO | Significant Inhibition (qualitative) | [5] |
| Fomesafen | Human PPO | Strong Inhibition (qualitative) | [5] |
| Acifluorfen | Barley Etioplast PPO | >90% inhibition (qualitative) | [6] |
| DPEIII S(-) enantiomer | Chlamydomonas reinhardtii | 0.019 µM | [7] |
Experimental Protocols for PPO Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on PPO enzyme activity.
1. Enzyme Preparation (from plant or animal tissue):
-
Homogenize fresh tissue (e.g., spinach leaves, mouse liver) in an ice-cold isolation buffer.
-
Perform differential centrifugation to isolate chloroplasts or mitochondria, which are rich in PPO.
-
Lyse the organelles to release the enzyme and determine the protein concentration of the extract.
2. Substrate Preparation (Protoporphyrinogen IX):
-
Protoporphyrin IX is chemically reduced to protoporphyrinogen IX. This process must be conducted under anaerobic conditions to prevent auto-oxidation.
3. Assay Procedure:
-
In a 96-well microplate, add the PPO enzyme preparation to a suitable assay buffer.
-
Add various concentrations of the test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO). Include a solvent control.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
Monitor the increase in fluorescence over time, corresponding to the formation of protoporphyrin IX. The excitation wavelength is typically around 405 nm and the emission wavelength is around 630 nm.
4. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9]
Hypothesized Mechanism 2: Thyroid Hormone System Disruption and Musashi-1 (MSI1) Upregulation
Recent research on 4'-OH-pyriproxyfen, the primary metabolite of Pyriproxyfen, has revealed its activity as a thyroid hormone (TH) antagonist.[10][11][12] This finding suggests that other metabolites, including this compound, may possess similar endocrine-disrupting properties. Thyroid hormones are crucial for regulating development, metabolism, and brain function.
Signaling Pathway of Thyroid Hormone Antagonism
The proposed mechanism involves the interference with the normal signaling of thyroid hormones, leading to downstream effects on gene expression, including the upregulation of the RNA-binding protein Musashi-1 (MSI1).
-
Binding to Thyroid Hormone Receptors (TRs) : this compound may act as an antagonist by binding to thyroid hormone receptors (TRα and TRβ), preventing the binding of the endogenous thyroid hormone T3.
-
Inhibition of Transcriptional Activation : This antagonistic binding prevents the conformational changes in the TRs that are necessary for the recruitment of coactivators and the initiation of gene transcription at thyroid hormone response elements (TREs) on the DNA.
-
Upregulation of Musashi-1 (MSI1) : Thyroid hormone signaling is known to repress the expression of MSI1. By antagonizing the thyroid hormone pathway, this compound may lead to an increase in the expression of MSI1.
-
Downstream Effects : MSI1 is a key regulator of neural stem cell proliferation and differentiation. Its dysregulation can have significant impacts on neurodevelopment.
Quantitative Data for Thyroid Hormone Antagonism
Direct quantitative data for this compound is not available. The following table includes data for the related metabolite 4'-OH-pyriproxyfen and a known TR antagonist.
| Compound | Assay | Effect | Concentration/Value | Reference |
| 4'-OH-pyriproxyfen | In vitro (human cell lines) | TRα antagonist | > 3 mg/L | [12][13] |
| 4'-OH-pyriproxyfen | Transgenic Xenopus reporter | TH-disruptive activity | > 10⁻⁷ mg/L | [12][13] |
| NH-3 | Thyroid Receptor Binding | IC₅₀ = 55 nM | [14] |
Experimental Protocols for Thyroid Hormone System Disruption
This assay determines the ability of a compound to compete with a radiolabeled thyroid hormone for binding to its receptor.
1. Materials:
-
Purified thyroid hormone receptor (TRα or TRβ).
-
Radiolabeled T3 (e.g., [¹²⁵I]T3).
-
Test compound (this compound).
-
Assay buffer and wash buffer.
-
Glass fiber filters and a cell harvester or vacuum manifold.
2. Procedure:
-
In a microplate, incubate the purified TR with a fixed concentration of radiolabeled T3 and varying concentrations of the test compound.
-
Include controls for total binding (radiolabeled T3 and TR only) and non-specific binding (with an excess of unlabeled T3).
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through the glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ or Ki value from the competition curve.[15][16]
This cell-based assay measures the ability of a compound to inhibit T3-induced gene expression.
1. Cell Culture and Transfection:
-
Use a cell line (e.g., GH3 rat pituitary tumor cells) that expresses endogenous TRs or has been engineered to express them.
-
Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
2. Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound in the presence of a submaximal concentration of T3.
-
Include controls for basal activity (vehicle only), maximal T3 activation, and a known antagonist.
-
Incubate the cells to allow for gene expression.
3. Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the IC₅₀ value for antagonism.[17][18][19]
This protocol is used to determine if the test compound alters the protein levels of MSI1.
1. Cell or Tissue Treatment and Lysis:
-
Treat cells or an animal model with the test compound.
-
Harvest the cells or tissues and lyse them in a suitable buffer to extract total protein.
-
Determine the protein concentration of the lysates.
2. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MSI1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
3. Data Analysis:
-
Quantify the band intensities for MSI1 and a loading control (e.g., GAPDH or β-actin).
-
Normalize the MSI1 band intensity to the loading control to determine the relative change in MSI1 expression.[13][20]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural features provide strong indications of its potential biological activities. As a diphenyl ether, it is highly likely to act as a protoporphyrinogen oxidase inhibitor, a mechanism well-established for this class of compounds. Furthermore, as a metabolite of Pyriproxyfen, and given the known endocrine-disrupting effects of a related metabolite, it is plausible that this compound could also function as a thyroid hormone antagonist, leading to the dysregulation of downstream targets such as Musashi-1.
The experimental protocols and comparative data provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate these hypothesized mechanisms of action. Further research is warranted to definitively elucidate the molecular targets and biological consequences of exposure to this compound.
References
- 1. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of Action Studies on a Chiral Diphenyl Ether Peroxidizing Herbicide: Correlation between Differential Inhibition of Protoporphyrinogen IX Oxidase Activity and Induction of Tetrapyrrole Accumulation by the Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Genomic Analyses of Musashi1 Downstream Targets Show a Strong Association with Cancer-related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. RNA-binding Protein Musashi Homologue 1 Regulates Kidney Fibrosis by Translational Inhibition of p21 and Numb mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-(4-Phenoxyphenoxy)-2-propanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(4-Phenoxyphenoxy)-2-propanol in organic solvents. Due to the limited availability of public quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining the precise solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound is a chemical intermediate with applications in various fields. Understanding its solubility in different organic solvents is crucial for its use in synthesis, formulation, and purification processes. Solubility data informs the choice of appropriate solvent systems, which can impact reaction kinetics, yield, and the physicochemical properties of the final product.
Solubility Profile of this compound
Currently, there is a lack of publicly available quantitative solubility data for this compound. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility Description |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Chloroform | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
| Water | Insoluble[1] |
It is important to note that terms like "soluble" and "slightly soluble" are not precise and the actual solubility can vary significantly with temperature. For accurate and reproducible experimental work, it is highly recommended to determine the quantitative solubility of this compound in the specific solvent and at the temperature relevant to the intended application.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method, often referred to as the shake-flask method.[3][4][5] This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
Principle
A saturated solution is created by adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: High-purity organic solvents of interest (e.g., ethanol, acetone, DMF, chloroform, methanol)
-
Equipment:
-
Analytical balance
-
Vials or flasks with screw caps
-
Thermostatic shaker or water bath with agitation capabilities
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)
-
Experimental Workflow
Step-by-Step Procedure
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility is constant.[3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any remaining undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.
-
Concentration Analysis
The concentration of this compound in the diluted, filtered sample can be determined by several methods.
HPLC is a highly accurate and widely used method for determining the concentration of a compound in a solution.[6][7]
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with a UV detector set to a wavelength where this compound has strong absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
The gravimetric method is a simpler, though potentially less precise, alternative to HPLC.[8][9][10]
-
Sample Preparation: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the filtered, undiluted saturated solution into the evaporating dish and weigh it again.
-
Solvent Evaporation: Gently evaporate the solvent from the dish in a fume hood or a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.
-
Drying and Weighing: Dry the dish containing the solid residue to a constant weight in a vacuum oven.
-
Calculation: The weight of the solid residue is the amount of this compound that was dissolved in the known volume of the solvent. The solubility can then be expressed in terms of g/L or other appropriate units.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. solubilityofthings.com [solubilityofthings.com]
Spectral Analysis of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-(4-Phenoxyphenoxy)-2-propanol, a metabolite of the pesticide Pyriproxyfen.[1] This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed spectral data, experimental protocols, and visualizations to support research and development activities.
Spectral Data Summary
The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data sourced from SpectraBase | Carbon skeleton assignments |
Note: Specific chemical shift values for this compound are available on SpectraBase and are copyrighted by John Wiley & Sons, Inc.[2]
Table 2: IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data sourced from SpectraBase | O-H (alcohol), C-O (ether), C-H (aromatic/aliphatic), C=C (aromatic) |
Note: The FTIR spectrum was obtained using a KBr-Pellet technique with a Bruker IFS 85 instrument. The data is available on SpectraBase and copyrighted by Wiley-VCH GmbH.[2]
Table 3: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Fragment Assignment |
| 244.11 | [M]⁺ | Molecular Ion |
| Data sourced from SpectraBase | Various fragments |
Note: The GC-MS data is available on SpectraBase.[2][3] The molecular weight of this compound is 244.28 g/mol .[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) is utilized.
Sample Preparation:
-
A small quantity (typically 5-20 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
¹H NMR Spectroscopy Protocol:
-
The sample tube is placed in the NMR probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Data processing involves Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy Protocol:
-
Similar sample preparation and instrument setup are used as for ¹H NMR.
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
-
Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H NMR.[4][5]
-
Data processing is analogous to that for ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85) is used.[2]
KBr Pellet Method Protocol:
-
Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[6]
-
The mixture is transferred to a pellet-forming die.
-
A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.[7]
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
A background spectrum of a pure KBr pellet is recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).[8]
-
The solution is filtered to remove any particulate matter.
GC-MS Analysis Protocol:
-
A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to ensure separation of components.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization (EI) is commonly used, where the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[9]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectral analysis.
References
- 1. This compound | 57650-78-9 [chemicalbook.com]
- 2. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. memphis.edu [memphis.edu]
Methodological & Application
Synthesis of 1-(4-Phenoxyphenoxy)-2-propanol: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 1-(4-phenoxyphenoxy)-2-propanol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The primary synthetic route described herein is the base-catalyzed reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide.
Introduction
This compound is a crucial building block in organic synthesis. Its molecular structure, featuring an ether linkage and a secondary alcohol, allows for further functionalization to create more complex molecules. The synthesis method outlined below is a common and effective approach for producing this compound.
Reaction Scheme
The synthesis proceeds via a nucleophilic ring-opening of propylene oxide by the phenoxide ion of 4-phenoxyphenol. The reaction is typically carried out in the presence of a base catalyst.
4-Phenoxyphenol + Propylene Oxide → this compound
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
Materials and Reagents:
-
4-Phenoxyphenol
-
Propylene oxide
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol (B129727) or Ethanol
-
Toluene
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxyphenol (1.0 equivalent) in methanol or toluene.
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (0.05 - 0.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to form the corresponding phenoxide.
-
Addition of Propylene Oxide: Add propylene oxide (1.2 - 2.0 equivalents) dropwise to the reaction mixture using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a temperature between 50-70°C and maintain it for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the purified this compound as a solid.
-
Column Chromatography: Alternatively, purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[3]
-
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound under different reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base Catalyst | Sodium Hydroxide | Potassium Hydroxide | Potassium Carbonate |
| Solvent | Methanol | Toluene | Water |
| Temperature (°C) | 60 | 70 | 50-60 |
| Reaction Time (h) | 6 | 8 | 1-6 |
| Yield (%) | ~85% | ~90% | High |
| Purity (%) | >95% (after purification) | >97% (after purification)[4] | High |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]
- 3. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
- 4. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
Application Notes and Protocols for the Enantioselective Synthesis of 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Phenoxyphenoxy)-2-propanol is a key chiral intermediate in the synthesis of various biologically active molecules, most notably the insect growth regulator Pyriproxyfen (B1678527). The stereochemistry of the hydroxyl group is crucial for the biological activity of the final product, making the development of efficient enantioselective synthetic methods a significant area of research. This document provides detailed application notes and protocols for the principal strategies employed in the enantioselective synthesis of both (S)- and (R)-1-(4-phenoxyphenoxy)-2-propanol.
Synthetic Strategies
The enantioselective synthesis of this compound can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials to introduce the desired stereocenter.
-
Kinetic Resolution: This approach involves the separation of a racemic mixture of this compound, typically through enzymatic catalysis, where one enantiomer reacts at a significantly faster rate than the other.
-
Asymmetric Synthesis: This strategy creates the chiral center from a prochiral precursor using a chiral catalyst or reagent.
The logical workflow for selecting a synthetic strategy is outlined below:
Caption: General workflow for the enantioselective synthesis of this compound.
Protocol 1: Synthesis of Racemic this compound
This protocol is a prerequisite for the kinetic resolution method and serves as a benchmark for other synthetic routes. The synthesis proceeds via the base-catalyzed ring-opening of propylene (B89431) oxide with 4-phenoxyphenol (B1666991).
Reaction Scheme:
Caption: Racemic synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenoxyphenol (1.0 eq) and a suitable solvent (e.g., water or toluene).
-
Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide (0.1-0.2 eq).
-
Addition of Propylene Oxide: While stirring, add propylene oxide (1.1-1.5 eq) dropwise to the mixture. Caution: Propylene oxide is a volatile and flammable carcinogen; handle it in a well-ventilated fume hood.
-
Reaction: Stir the mixture at a controlled temperature (typically between room temperature and 60°C) for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature. If using an organic solvent, wash the mixture with water to remove the base. If in an aqueous medium, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield racemic this compound.
Data Presentation (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | [1][2] |
| Purity | >97% (after chromatography) | [3] |
| Reaction Time | 3-6 hours | [2] |
| Temperature | 20-60°C | [2] |
Protocol 2: Enantioselective Synthesis via Chiral Pool Approach
This protocol utilizes an enantiomerically pure three-carbon synthon, such as (R)- or (S)-glycidyl tosylate, to introduce the desired stereocenter. The reaction involves the nucleophilic attack of 4-phenoxyphenol on the epoxide.
Reaction Scheme for (S)-enantiomer:
References
Application Notes and Protocols for the Analytical Detection of 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1-(4-phenoxyphenoxy)-2-propanol, a metabolite of the pesticide Pyriproxyfen. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are designed to be adapted for various research and drug development applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte and simple matrices.
Experimental Protocol
a) Sample Preparation (Liquid Samples)
-
For aqueous samples, perform a liquid-liquid extraction. To 10 mL of the sample, add 10 mL of a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
b) Instrumentation and Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 220-280 nm).
c) Data Analysis
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is suitable for the identification and quantification of this compound in complex matrices. The analyte has a molecular formula of C15H16O3 and an exact mass of 244.11 g/mol [2].
Experimental Protocol
a) Sample Preparation (Solid or Liquid Samples)
-
Extraction:
-
Liquid Samples: Follow the liquid-liquid extraction protocol described in the HPLC section.
-
Solid Samples: Use a suitable extraction technique such as Soxhlet or ultrasonic extraction with a solvent like methylene (B1212753) chloride/acetone (1:1).
-
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, derivatize the hydroxyl group of the analyte. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Evaporate the extracted sample to dryness.
-
Add 50 µL of BSTFA and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
Evaporate the derivatizing agents under nitrogen and reconstitute in a suitable solvent like hexane.
-
b) Instrumentation and Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
c) Data Analysis
Identification is based on the retention time and the mass spectrum of the analyte compared to a reference standard. Quantification is performed in SIM mode by monitoring characteristic ions of the analyte and an internal standard.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method for the quantification of this compound, especially at trace levels in complex biological or environmental matrices. LC-MS/MS is a widely used technique for targeted and quantitative analysis[3].
Experimental Protocol
a) Sample Preparation (Biological Matrices)
-
Protein Precipitation: For plasma or serum samples, a protein precipitation step is necessary[4].
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Pass the supernatant from the protein precipitation step through a conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol (B129727) in water) to remove interferences.
-
Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b) Instrumentation and Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These must be determined by infusing a standard solution of the analyte. For a compound with a molecular weight of 244.28 g/mol [5], the protonated molecule [M+H]+ would be at m/z 245.3. Product ions would be generated by fragmentation of this precursor ion.
-
Collision Energy and Other MS Parameters: Optimize for the specific instrument and analyte.
-
c) Data Analysis
Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared in a matrix-matched blank.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow Diagrams
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
References
Application Note: HPLC Analysis of 1-(4-Phenoxyphenoxy)-2-propanol
Introduction
1-(4-Phenoxyphenoxy)-2-propanol is a chemical intermediate used in the synthesis of various compounds, including agrochemicals.[1][2] It is also known as a metabolite of the pesticide Pyriproxyfen.[3] Accurate and reliable analytical methods are crucial for quality control during its production and for studying its metabolic fate. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on reverse-phase chromatography with UV detection, a common and robust technique for the analysis of moderately polar aromatic compounds.
Experimental
A reverse-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions were selected based on methods for structurally similar compounds and general principles of reverse-phase chromatography.
Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
-
Data Acquisition: Chromatography data station for data collection and processing.
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Solution: A stock solution of this compound should be prepared in the mobile phase at a concentration of 1 mg/mL. Working standards can be prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: The sample containing this compound should be dissolved in the mobile phase to an expected concentration within the calibration range. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for an HPLC method. The values presented are illustrative and would need to be experimentally determined for this specific method.
| Parameter | Typical Value |
| Retention Time (tR) | ~ 5 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Detailed Experimental Protocol
1. Preparation of Mobile Phase
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable glass container.
-
Add 1.0 mL of concentrated phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
2. Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the mark to obtain a 1 mg/mL stock solution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
3. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis
-
Set up the HPLC system with the specified C18 column and chromatographic conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
Record the chromatograms and the peak areas for this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Diagrams
References
Application Note: Quantitative Analysis of 1-(4-Phenoxyphenoxy)-2-propanol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Phenoxyphenoxy)-2-propanol is a key intermediate in the synthesis of Pyriproxyfen (B1678527), a pyridine-based pesticide widely used in agriculture.[1] Monitoring the levels of this compound is crucial for process optimization in manufacturing and for environmental assessment, as it is a potential metabolite of Pyriproxyfen. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of related compounds, such as phenoxy herbicides and other pesticide metabolites.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for solid matrices (e.g., soil, agricultural products) and aqueous samples (e.g., environmental water).
1.1. Solid Matrices: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a variety of solid samples.[2]
Protocol:
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to moisten.
-
Extraction:
-
Add 10-15 mL of acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
If an internal standard is used, add it at this stage.
-
Shake the tube vigorously for 1 minute.
-
Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc).[2]
-
Shake vigorously for another minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE tube.
-
The d-SPE tube should contain primary secondary amine (PSA) sorbent to remove organic acids and sugars, and anhydrous MgSO₄ to remove residual water. C18 sorbent can be included to remove nonpolar interferences.[2]
-
Vortex the tube for 1 minute.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
-
1.2. Aqueous Samples: Solid-Phase Extraction (SPE)
For aqueous samples, SPE is an effective technique for analyte concentration and sample cleanup.
Protocol:
-
Sample Filtration: Filter the water sample through a 0.7-µm glass fiber filter to remove particulate matter.[3]
-
Cartridge Conditioning: Condition a graphitized carbon-based SPE cartridge by passing the appropriate solvents as recommended by the manufacturer.
-
Sample Loading: Pass 1 L of the filtered water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.[3]
-
Analyte Elution: Elute the retained this compound from the cartridge using a suitable solvent, such as a mixture of methylene (B1212753) chloride and methanol.[3]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is well-suited for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 for a typical gradient program. |
Table 1: Suggested Liquid Chromatography Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: Example Gradient Elution Program
2.2. Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of this compound. The detection should be performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | See Table 4 for predicted transitions (to be optimized) |
Table 3: Suggested Mass Spectrometry Parameters
2.3. MRM Transitions (Predicted)
The exact MRM transitions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer. Based on its molecular weight of 244.28 g/mol , the protonated molecule [M+H]⁺ would be m/z 245.1. Predicted fragmentation pathways can be used to select potential product ions for MRM analysis.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 245.1 | To be determined | To be determined |
| Internal Standard (if used) | To be determined | To be determined | To be determined |
Table 4: Predicted MRM Transitions (Requires Experimental Optimization)
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound, based on similar analytical methods for related compounds.[4][5]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Low µg/kg to ng/mL range |
| Precision (% Relative Standard Deviation) | < 15% |
| Accuracy (% Recovery) | 80-120% |
Table 5: Expected Method Performance Characteristics
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analytical components.
References
- 1. Quantitative determination of pyriproxyfen and its metabolite residues in bee products of China using a modified QuEChERS approach with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. LC-MS/MS method for the simultaneous quantification of pyriproxyfen and bifenthrin and their dissipation kinetics under field conditions in chili and brinjal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 1-(4-Phenoxyphenoxy)-2-propanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Phenoxyphenoxy)-2-propanol is a chiral molecule and a metabolite of the pyridine-based pesticide Pyriproxyfen.[1] As with many chiral compounds in the pharmaceutical and agrochemical industries, the individual enantiomers of this compound may exhibit different biological activities and toxicological profiles.[2][3] Therefore, the development of robust and efficient analytical methods for the enantioselective separation and quantification of its (R)- and (S)-enantiomers is of critical importance for research, development, and quality control purposes.
These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific experimental data for this compound is not extensively published, the methodologies presented here are based on established principles of chiral chromatography and successful separations of structurally similar compounds, such as beta-blockers and other aromatic propanolamines.[4][5][6]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H16O3 | [1][7] |
| Molecular Weight | 244.29 g/mol | [1][8][9] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 72-75°C | [9] |
| Solubility | Soluble in ethanol (B145695), acetone, DMF; Insoluble in water | [9] |
| pKa | 14.33 ± 0.20 (Predicted) | [7] |
Chiral Separation Methodologies
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers.[10][][12] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving a wide range of chiral compounds and are proposed for this application.[3][13]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a normal-phase HPLC method, which often provides excellent selectivity for chiral separations.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent such as ethanol or isopropanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting composition would be 90:10 (v/v) n-hexane:2-propanol. The ratio can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 225 nm or 275 nm.
-
Injection Volume: 10 µL.
-
Expected Data Summary: HPLC
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Resolution (R_s) | \multicolumn{2}{c | }{ > 2.0 } |
Note: The presented data is hypothetical and serves as a target for method development.
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase component, often leading to faster separations and reduced organic solvent consumption compared to HPLC.[][14]
Experimental Protocol: SFC
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in methanol (B129727).
-
Dilute with methanol to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
SFC System: An analytical SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP suitable for SFC, such as immobilized cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
Column Dimensions: 150 mm x 4.6 mm, 3 µm particle size.
-
-
Mobile Phase: Supercritical CO2 with a polar organic modifier, typically methanol or ethanol. A common starting gradient is 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 5 µL.
-
Expected Data Summary: SFC
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 2.1 min | ~ 2.8 min |
| Tailing Factor (T_f) | 1.2 | 1.3 |
| Theoretical Plates (N) | > 6000 | > 6000 |
| Resolution (R_s) | \multicolumn{2}{c | }{ > 2.5 } |
Note: The presented data is hypothetical and serves as a target for method development.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for both HPLC and SFC methods.
Caption: Workflow for Chiral HPLC Separation.
References
- 1. This compound | 57650-78-9 [chemicalbook.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. sphinxsai.com [sphinxsai.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(4-Phenoxyphenoxy)-2-propanol as a Chemical Intermediate in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Phenoxyphenoxy)-2-propanol is a versatile chemical intermediate of significant interest in the agrochemical industry.[1] Primarily, it serves as a crucial precursor in the synthesis of Pyriproxyfen, a pyridine-based pesticide effective against a wide range of arthropods, notably whiteflies in cotton crops.[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to the active agrochemical ingredient, Pyriproxyfen. The information is compiled to assist researchers and professionals in the development and optimization of synthetic routes for these compounds.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (RS)-1-(4-PHENOXYPHENOXY)-2-PROPANOL, 1-(4-Phenoxyphenoxy)propan-2-ol |
| CAS Number | 57650-78-9 |
| Molecular Formula | C15H16O3 |
| Molecular Weight | 244.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 379.258 °C at 760 mmHg |
| Density | 1.137 g/cm³ |
Application in Agrochemical Synthesis
The primary application of this compound is as a key building block in the production of Pyriproxyfen. The synthesis is a two-step process:
-
Synthesis of the Intermediate: this compound is synthesized from 4-phenoxyphenol (B1666991).
-
Synthesis of Pyriproxyfen: The intermediate is then reacted with 2-chloropyridine (B119429) to yield Pyriproxyfen.
The overall synthetic pathway is a critical process in the manufacturing of this important insecticide.
Experimental Protocols
Protocol 1: Synthesis of this compound via Propylene (B89431) Oxide
This protocol outlines the reaction of 4-phenoxyphenol with propylene oxide.
Reaction Scheme:
References
Application Notes and Protocols for the Use of 1-(4-Phenoxyphenoxy)-2-propanol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Phenoxyphenoxy)-2-propanol is a versatile chemical intermediate with significant potential in the synthesis of advanced polymers. Its unique molecular structure, featuring a secondary hydroxyl group, a rigid phenoxy-phenoxy backbone, and a chiral center, makes it a promising candidate for the development of high-performance materials such as heat-resistant epoxy resins and liquid crystals. While detailed polymerization protocols for this specific monomer are not extensively documented in publicly available literature, this guide provides comprehensive application notes and generalized experimental protocols based on established principles of polymer chemistry for analogous compounds.
Introduction
The demand for advanced polymers with tailored properties continues to grow across various industries, including aerospace, electronics, and pharmaceuticals. This compound (CAS 57650-78-9) emerges as a valuable building block for creating polymers with enhanced thermal stability, specific mechanical properties, and potentially, liquid crystalline behavior. This document outlines its potential applications in polymer synthesis and provides hypothetical, yet representative, experimental procedures and data to guide researchers in this area.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₃ | |
| Molecular Weight | 244.29 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 72-75°C | [1] |
| Boiling Point | >350°C (decomposes) | [1] |
| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | [1] |
| Purity (HPLC) | ≥99.0% | [1] |
| Table 1: Physicochemical Properties of this compound. |
Applications in Polymer Synthesis
The molecular architecture of this compound allows for its use in several types of polymerizations:
-
Epoxy Resins: The secondary hydroxyl group can react with epoxy groups, making it suitable as a co-monomer or a curing agent in epoxy resin formulations. Its incorporation is expected to enhance the thermal and mechanical properties of the resulting thermoset.[1] A common approach is to first convert it into a glycidyl (B131873) ether monomer.
-
Polyethers: The hydroxyl group can participate in nucleophilic substitution reactions to form ether linkages, leading to the synthesis of polyethers with a rigid backbone.
-
Liquid Crystal Polymers: The rigid, aromatic structure of the phenoxy-phenoxy moiety, combined with the chiral center, makes this compound a potential precursor for chiral liquid crystalline polymers.[1]
Experimental Protocols
The following protocols are generalized procedures based on standard organic and polymer synthesis techniques. Researchers should optimize these protocols for their specific experimental setup and desired polymer characteristics.
Protocol 1: Synthesis of a Glycidyl Ether Monomer from this compound
This protocol outlines the synthesis of a glycidyl ether derivative, a key precursor for epoxy resins.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve this compound in an excess of epichlorohydrin and toluene.
-
Add the phase-transfer catalyst to the mixture.
-
Slowly add a concentrated aqueous solution of NaOH or KOH to the reaction mixture while maintaining the temperature between 60-70°C.
-
Continue stirring at this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salt byproduct.
-
Separate the organic layer, wash it with water until neutral, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent and excess epichlorohydrin under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation to yield the glycidyl ether monomer.
Caption: Synthesis of the glycidyl ether monomer.
Protocol 2: Polymerization of the Glycidyl Ether Monomer
This protocol describes the curing of the synthesized glycidyl ether monomer with an amine hardener to form a cross-linked epoxy resin.
Materials:
-
Synthesized glycidyl ether of this compound
-
Amine curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)
-
A suitable solvent if needed (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
Melt the glycidyl ether monomer by heating it to a temperature above its melting point.
-
Add the stoichiometric amount of the amine curing agent to the molten monomer.
-
Stir the mixture thoroughly until a homogeneous solution is obtained. If necessary, a small amount of solvent can be added to reduce viscosity.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle, for example: 120°C for 1 hour, followed by 180°C for 2 hours, and a final post-cure at 200°C for 1 hour.
-
Allow the mold to cool slowly to room temperature before demolding the cured polymer.
Caption: Workflow for epoxy resin polymerization.
Expected Polymer Properties
The incorporation of this compound into a polymer matrix is expected to significantly influence its properties. Table 2 provides hypothetical data for an epoxy resin based on the glycidyl ether of this monomer, compared to a standard Bisphenol A (BPA) based epoxy resin.
| Property | Standard BPA Epoxy | Epoxy from this compound Derivative (Hypothetical) |
| Glass Transition Temp. (Tg) | 150 - 180 °C | 180 - 220 °C |
| Tensile Strength | 60 - 80 MPa | 70 - 90 MPa |
| Flexural Modulus | 2.5 - 3.5 GPa | 3.0 - 4.0 GPa |
| Decomposition Temp. (TGA, 5% wt. loss) | ~350 °C | >380 °C |
| Table 2: Expected Properties of the Resulting Epoxy Resin. |
Conclusion
This compound is a promising monomer for the synthesis of high-performance polymers. The protocols and data presented in this document, though based on generalized procedures, provide a solid foundation for researchers to explore the potential of this compound in creating novel materials with enhanced thermal and mechanical properties. Further research is warranted to fully characterize the polymers derived from this unique building block and to explore its applications in advanced technologies.
References
Application Notes and Protocols: 1-(4-Phenoxyphenoxy)-2-propanol as a Versatile Building Block in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-(4-phenoxyphenoxy)-2-propanol as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This document details the physicochemical properties of this intermediate, outlines its application in the synthesis of the widely used insecticide Pyriproxyfen (B1678527), and explores its potential as a precursor for other pharmaceutical agents like the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen and the antitussive agent Dropropizine (B1670954).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for reaction design, optimization, and scale-up. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆O₃ | [1][2][3] |
| Molecular Weight | 244.29 g/mol | [1][2][3] |
| CAS Number | 57650-78-9 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 72-75 °C | [4] |
| Boiling Point | >350 °C (decomposes) | [4] |
| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | [4] |
| Purity (HPLC) | ≥99.0% | [4] |
Application 1: Synthesis of Pyriproxyfen (Insecticide)
This compound is a pivotal intermediate in the industrial synthesis of Pyriproxyfen, a pyridine-based pesticide.[1] Pyriproxyfen mimics the juvenile hormone in insects, disrupting their growth and reproduction.[5][6]
Experimental Protocol: Synthesis of Pyriproxyfen
This protocol is a composite of methodologies described in various patents.
Step 1: Synthesis of this compound
-
Reactants: 4-Phenoxyphenol (B1666991), Propylene (B89431) oxide, Potassium hydroxide (B78521) (or other basic catalyst).
-
Solvent: Water.
-
Procedure:
-
In a reaction vessel, dissolve 4-phenoxyphenol in water with a basic catalyst such as potassium hydroxide.
-
Cool the mixture and add propylene oxide dropwise while maintaining the temperature between 20-60°C.
-
The reaction is typically stirred for 1-6 hours.
-
Upon completion, the product, this compound, can be isolated.
-
Step 2: Synthesis of Pyriproxyfen
-
Reactants: this compound, 2-Chloropyridine (B119429), Potassium hydroxide (or other basic catalyst).
-
Solvent: Dioxane, Ethylene glycol diethyl ether, or N-methylpyrrolidone.
-
Procedure:
-
To a solution of this compound in a suitable solvent, add a basic catalyst.
-
Heat the mixture to a temperature between 60-160°C.
-
Add 2-chloropyridine dropwise and maintain the reaction for 1-12 hours.
-
After the reaction is complete, the mixture is filtered, and the solvent is evaporated to yield crude Pyriproxyfen, which can be further purified by recrystallization.
-
Quantitative Data for Pyriproxyfen Synthesis
| Parameter | Value | Reference(s) |
| Molar Ratio (Step 1) | 4-Phenoxyphenol : Basic Catalyst : Propylene oxide = 1 : 0.1-2 : 2-5 | |
| Reaction Temperature (Step 1) | 20-60 °C | |
| Reaction Time (Step 1) | 1-6 hours | |
| Molar Ratio (Step 2) | This compound : Basic Catalyst : 2-Chloropyridine = 1 : 2-5 : 1-1.6 | |
| Reaction Temperature (Step 2) | 60-160 °C | |
| Reaction Time (Step 2) | 1-12 hours | |
| Overall Yield | Can be high, with some patents reporting yields over 85% |
Synthesis Workflow for Pyriproxyfen
Caption: Workflow for the two-step synthesis of Pyriproxyfen.
Mechanism of Action: Pyriproxyfen and the Juvenile Hormone Signaling Pathway
Pyriproxyfen acts as a juvenile hormone (JH) mimic in insects.[5] JH is crucial for regulating metamorphosis and reproduction. By binding to the JH receptor, Methoprene-tolerant (Met), Pyriproxyfen activates the JH signaling pathway.[7] This leads to a cascade of gene expression changes that ultimately disrupt normal development and can cause sterility in adult insects.[8]
Caption: Simplified signaling pathway of Pyriproxyfen in an insect cell.
Potential Application 2: Synthesis of Fenoprofen (NSAID)
Fenoprofen is a non-steroidal anti-inflammatory drug of the propionic acid class.[9][10] While direct synthesis from this compound is not widely documented, a plausible synthetic route can be envisioned given the structural similarities. The established synthesis starts from 4-phenoxyphenol.[9]
Theoretical Experimental Protocol: Synthesis of Fenoprofen
This theoretical protocol outlines a possible two-step synthesis of Fenoprofen from this compound.
Step 1: Oxidation of this compound
-
Reactants: this compound, Oxidizing agent (e.g., Jones reagent, PCC).
-
Solvent: Acetone or other suitable organic solvent.
-
Procedure:
-
Dissolve this compound in the solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction to isolate the intermediate ketone, 1-(4-phenoxyphenoxy)propan-2-one.
-
Step 2: Carboxylation of the Intermediate Ketone
-
Reactants: 1-(4-Phenoxyphenoxy)propan-2-one, a carboxylating agent.
Established Synthesis of Fenoprofen from 4-Phenoxyphenol
A more practical and documented synthesis of Fenoprofen is outlined below.[9]
Caption: Established synthetic workflow for Fenoprofen.
Potential Application 3: Synthesis of Dropropizine (Antitussive)
Dropropizine is a peripherally acting antitussive agent.[11][12][13] Its synthesis typically involves the reaction of 1-phenylpiperazine (B188723) with a three-carbon electrophile containing a diol or epoxide functionality.[12][13] While not a direct derivative, the propanolamine (B44665) core of this compound presents it as a potential, albeit more complex, starting point for structurally related compounds.
Established Synthesis of Dropropizine
The common synthesis of Dropropizine involves the reaction of 1-phenylpiperazine with either glycidol (B123203) or 3-chloro-1,2-propanediol.[11][12][13]
Caption: Common synthetic routes to Dropropizine.
Conclusion
This compound is a valuable and versatile building block. Its primary and well-documented application is in the synthesis of the insecticide Pyriproxyfen. The structural motifs present in this intermediate also suggest its potential for the synthesis of other pharmaceutical agents, such as Fenoprofen and analogs of Dropropizine, although direct and optimized synthetic routes from this specific precursor for these drugs are not as established. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research into novel applications of this compound in medicinal chemistry is warranted.
References
- 1. indiamart.com [indiamart.com]
- 2. CAS 57650-78-9: this compound [cymitquimica.com]
- 3. This compound | 57650-78-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Environmental fate and properties of pyriproxyfen [jstage.jst.go.jp]
- 6. Pyriproxyfen, a juvenile hormone analog, damages midgut cells and interferes with behaviors of Aedes aegypti larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pyriproxyfen enhances germline stem cell proliferation and reduces reproduction in Drosophila by up-regulating juvenile hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of process for flow synthesis of Dropropizine from Glycidol. [abq.org.br]
- 12. FR2634765A1 - Process for the preparation of laevo-and dextro-dropropizine - Google Patents [patents.google.com]
- 13. EP0575776A2 - A process for the preparation of enantiomers of dropropizine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of Pyriproxyfen and its Metabolites in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental protocol for the analysis of the insecticide pyriproxyfen (B1678527) and its primary metabolites in soil matrices. The methodologies detailed below are compiled from established environmental chemistry methods and recent scientific literature, offering a robust framework for residue analysis and environmental fate studies.
Introduction
Pyriproxyfen is a widely used insect growth regulator that mimics juvenile hormones in insects. Its application in agriculture necessitates the monitoring of its persistence and the formation of its metabolites in soil to assess potential environmental impact. The primary metabolites of concern in soil are 4'-hydroxypyriproxyfen (4'-OH-Pyr) and 2-(2-pyridyloxy)propionic acid (PYPAC), which exhibit different mobility and toxicity profiles compared to the parent compound.[1][2][3] This protocol outlines the procedures for the extraction, cleanup, and quantification of pyriproxyfen and its key metabolites in soil samples.
Degradation and Dissipation in Soil
The persistence of pyriproxyfen in soil is influenced by factors such as soil type, organic matter content, moisture, temperature, and microbial activity.[4][5] Aerobic degradation is a significant pathway for pyriproxyfen dissipation, with reported half-lives varying widely depending on experimental conditions.[1][2]
Table 1: Half-life (DT50) of Pyriproxyfen in Different Soil Types
| Soil Type | Half-life (days) | Conditions | Reference |
| Sandy Loam | 6.3 - 9.1 (initial) | Aerobic, 25°C, dark | [1] |
| 77 - 120 (later stage) | |||
| Sandy Clay Loam | 28 | Aerobic, 25°C, dark | [1] |
| Clay Loam | 4.80 - 48.27 | 25°C, dependent on concentration | [1][6] |
| Loamy Sand and Clay | 2.11 - 9.69 | [5][7] | |
| Field Study (0-6 inch) | 36 | Bare ground application | [2] |
Table 2: Formation and Dissipation of Key Pyriproxyfen Metabolites in Soil
| Metabolite | Maximum Concentration | Half-life (days) | Notes | Reference |
| 4'-OH-Pyr | Reached on day 14 | 83 (0-2 inch layer) | Considered to have slight to low mobility.[8] | [1][2] |
| PYPAC | Reached on day 7 | 33 (0-2 inch layer) | Highly mobile with a high potential to leach to groundwater.[1][8] | [1][2] |
Experimental Protocol
This protocol describes a method for the simultaneous extraction of pyriproxyfen and its metabolites from soil, followed by separation and individual analysis.
Materials and Reagents
-
Soil Sample: 20 g (± 0.1 g)
-
Extraction Solvent: Methanol/0.1 N NaOH (4:1, v/v)[9]
-
Partitioning Solvents: Dichloromethane (B109758), Ethyl acetate[9]
-
Cleanup Sorbents: Silica (B1680970) gel, Alumina[9][10]
-
Derivatizing Agent (for PYPAC): Methyl iodide[9]
-
Analytical Standards: Pyriproxyfen, 4'-OH-Pyr, PYPAC of known purity[9]
-
Other Reagents: Acetone, Toluene, Hexane, Sodium sulfate (B86663) (anhydrous), Hydrochloric acid, Sodium chloride, and HPLC or GC grade solvents.[9][11]
Equipment
-
High-speed blender or shaker
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) manifold and cartridges
-
Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS)[9][11]
-
High-performance liquid chromatograph (HPLC) with a UV or fluorescence detector, or a tandem mass spectrometer (LC-MS/MS)[7][10][12]
Experimental Workflow
Caption: Experimental workflow for the analysis of pyriproxyfen and its metabolites in soil.
Detailed Methodologies
-
Weigh 20 g of soil into a suitable container.[9]
-
Add 40 mL of methanol/0.1 N NaOH (4:1, v/v) extraction solvent.[9]
-
Shake vigorously for 15 minutes using a mechanical shaker.[9]
-
Filter the extract through a Büchner funnel with a glass fiber filter.[9]
-
Rinse the container with an additional 20 mL of extraction solvent and pass it through the filter.[9]
-
Transfer the combined filtrate to a separatory funnel.
-
Add dichloromethane to the funnel to partition the pyriproxyfen into the organic phase.[9]
-
Separate the aqueous phase (containing PYPAC and 4'-OH-Pyr) from the organic phase (containing pyriproxyfen).
-
Cleanup: Concentrate the organic phase and clean it up using a silica gel column. Elute the pyriproxyfen with a suitable solvent mixture like hexane:ethyl acetate.[9]
-
Analysis: Analyze the cleaned-up extract by GC-NPD or GC-MS.[9][11] The limit of detection (LOD) is typically around 0.01 ppm, with a limit of quantitation (LOQ) of 0.02 ppm.[9]
-
Acidification and Extraction: Acidify the aqueous phase with hydrochloric acid and extract the metabolites with ethyl acetate.[9]
-
Derivatization (for PYPAC): For GC analysis, the carboxylic acid group of PYPAC needs to be methylated, for example, by using methyl iodide.[9]
-
Cleanup: Clean up the extract containing the metabolites using a silica gel solid-phase extraction (SPE) cartridge.[9]
-
Analysis: Analyze the final extract using HPLC with a UV or fluorescence detector, or for higher sensitivity and specificity, by LC-MS/MS.[7][10][12] The LOQ for 4'-OH-pyriproxyfen is typically 0.02 ppm.[10]
Modern Analytical Approaches
While the described methods are robust, modern techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS offer faster and more efficient analysis of pyriproxyfen and its metabolites in soil.[12][13] The QuEChERS approach involves a simple extraction with acetonitrile (B52724) followed by a cleanup step using a mixture of salts and sorbents.[12]
Conclusion
The analytical methods outlined in this document provide a solid foundation for the accurate determination of pyriproxyfen and its key metabolites in soil. The choice of the specific method will depend on the available instrumentation, the required sensitivity, and the number of samples to be analyzed. For high-throughput analysis and enhanced specificity, the use of LC-MS/MS-based methods is recommended. Proper validation of the chosen method is crucial to ensure reliable and accurate results in environmental monitoring and risk assessment studies.
References
- 1. Fate of Pyriproxyfen in Soils and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. piat.org.nz [piat.org.nz]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Fate of Pyriproxyfen in Soils and Plants | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. epa.gov [epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. fao.org [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
Application Notes and Protocols for the Extraction of 1-(4-Phenoxyphenoxy)-2-propanol from Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of the non-polar compound 1-(4-Phenoxyphenoxy)-2-propanol from water samples. The methodologies described herein are based on established techniques for the extraction of similar phenolic and non-polar compounds, ensuring robust and reliable results. The primary extraction techniques covered are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), both widely recognized for their efficiency in isolating organic analytes from aqueous matrices.
Introduction
This compound is an organic compound that may be present in environmental water samples as a result of industrial processes or as a degradation product of other compounds. Accurate quantification of this analyte is crucial for environmental monitoring and toxicological studies. Effective sample preparation is a critical step to isolate and concentrate the analyte from the complex water matrix, thereby enhancing the sensitivity and accuracy of subsequent analytical determination by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
This guide offers two primary protocols for the extraction of this compound from water, tailored to provide high recovery rates and clean extracts suitable for instrumental analysis.
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize typical performance data for the extraction of non-polar and phenoxy compounds from water samples using Solid-Phase Extraction and Liquid-Liquid Extraction. While specific data for this compound is not extensively available, the data presented for structurally similar compounds provide a reliable benchmark for expected performance.
Table 1: Representative Performance Data for Solid-Phase Extraction (SPE) of Phenoxy Compounds from Water
| Analyte (Surrogate) | Recovery (%) | RSD (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 85.9 - 88.9 | < 10 | 5 | 15 |
| 2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP) | 95.1 - 104.9 | < 6 | 5 | 15 |
| 2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP) | 75.8 - 88.8 | < 8 | 5 | 15 |
| Phenoxy propionic acid (PPA) | 79.0 - 98.0 | < 3.9 | 9 | 27 |
Data compiled from studies on phenoxy acid herbicides using C18 SPE cartridges.[2][3] Recovery data can vary based on the specific water matrix and analytical instrumentation.
Table 2: Representative Performance Data for Liquid-Liquid Extraction (LLE) of Phenoxy Herbicides from Water
| Analyte (Surrogate) | Recovery (%) | RSD (%) | Limit of Detection (LOD) (ng/L) |
| 4-chloro-2-methylphenoxy acetic acid | 86.9 - 114.6 | 0.8 - 11.0 | 3.04 |
| 4-chloro-2-methylphenoxy propanoic acid | 86.9 - 114.6 | 0.8 - 11.0 | 0.80 |
Data from a study using phase transfer microextraction with simultaneous derivatization.[4][5] This method demonstrates the high sensitivity achievable with specialized LLE techniques.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective method for preparing samples for further analysis, involving multiple steps to isolate specific analytes from complex mixtures.[6] For non-polar compounds like this compound, a reversed-phase sorbent such as C18 is ideal.[6]
Materials:
-
SPE cartridges: C18, 500 mg bed mass
-
SPE vacuum manifold
-
Water sample: 500 mL
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663)
-
Glassware: graduated cylinders, collection vials, conical flasks
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Sample Pre-treatment:
-
Acidify the 500 mL water sample to a pH of ≤ 2 with concentrated HCl. This ensures that any potentially ionizable phenolic compounds are in their protonated, less polar form, enhancing their retention on the non-polar SPE sorbent.[7]
-
Filter the sample through a 0.45 µm filter if particulates are present to prevent clogging of the SPE cartridge.[8]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of dichloromethane.
-
Condition the sorbent by passing 10 mL of methanol through the cartridge.[9]
-
Equilibrate the cartridge by passing 10 mL of deionized water (pH ≤ 2) through it, ensuring the sorbent does not go dry before sample loading.[9]
-
-
Sample Loading:
-
Load the pre-treated 500 mL water sample onto the conditioned SPE cartridge.
-
Maintain a steady flow rate of approximately 10-15 mL/min. A slower flow rate ensures efficient interaction between the analyte and the sorbent.[10]
-
-
Washing (Interference Elution):
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[7]
-
-
Elution:
-
Place a collection vial under the cartridge.
-
Elute the retained this compound with two 5 mL aliquots of a 1:1 (v/v) mixture of methanol and acetonitrile. Allow the solvent to soak the sorbent for a few minutes before applying vacuum.[10] For a more non-polar elution, dichloromethane can also be used.
-
Collect the eluate in the vial.
-
-
Post-Elution and Concentration:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
The sample is now ready for instrumental analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11]
Materials:
-
Separatory funnel (1 L)
-
Water sample: 500 mL
-
Dichloromethane (DCM, HPLC grade)
-
Concentrated hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Glassware: beakers, graduated cylinders, conical flasks
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pour 500 mL of the water sample into a 1 L separatory funnel.
-
Acidify the sample to a pH of ≤ 2 by adding concentrated HCl dropwise. Mix well.
-
Add 50 g of NaCl to the sample and dissolve by swirling. This "salting out" step increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte and promoting its transfer into the organic phase.
-
-
Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.[12]
-
Allow the layers to separate for at least 10 minutes. The organic layer (DCM) will be the bottom layer.[12]
-
Drain the lower organic layer into a clean flask.[12]
-
Repeat the extraction two more times with fresh 60 mL portions of DCM.[12]
-
Combine the three organic extracts.[12]
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[12]
-
Concentrate the dried extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The water bath temperature should be kept low (e.g., 35-40°C) to prevent loss of the analyte.[12]
-
The sample is now ready for instrumental analysis.
-
Visualizations
Solid-Phase Extraction (SPE) Workflow
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. [Synchronous extraction and determination of phenoxy acid herbicides in water by on-line monolithic solid phase microextraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
Application Note: Derivatization of 1-(4-Phenoxyphenoxy)-2-propanol for Gas Chromatographic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and reliable methods for the derivatization of 1-(4-phenoxyphenoxy)-2-propanol, a key intermediate in various chemical syntheses, to facilitate its analysis by gas chromatography (GC). Due to its polarity and relatively low volatility, direct GC analysis of this compound can result in poor peak shape and thermal degradation. This document outlines two effective derivatization strategies, silylation and acylation, which enhance the analyte's volatility and thermal stability, leading to improved chromatographic performance. Detailed experimental protocols for both methods are provided, along with typical GC-MS and GC-FID parameters for the analysis of the resulting derivatives. Furthermore, a summary of expected quantitative performance data, based on the analysis of structurally similar compounds, is presented to guide method validation.
Introduction
This compound is a secondary alcohol that serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Accurate and precise quantification of this intermediate is essential for process monitoring, quality control, and impurity profiling. Gas chromatography offers a high-resolution separation technique ideal for this purpose; however, the presence of a polar hydroxyl group in this compound can lead to undesirable interactions with the GC system, resulting in peak tailing, reduced sensitivity, and potential on-column degradation.
Derivatization is a chemical modification technique used to convert an analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior.[1][2] For alcohols, the most common derivatization approaches involve the replacement of the active hydrogen in the hydroxyl group with a non-polar functional group.[2] This application note focuses on two widely adopted and effective derivatization techniques for hydroxyl-containing compounds: silylation and acylation.
Silylation involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly reducing the polarity and increasing the volatility of the analyte.[1][3] Acylation introduces an acyl group, forming an ester, which also results in a more volatile and thermally stable derivative suitable for GC analysis.[4][5]
This document provides detailed protocols for both silylation and acylation of this compound, along with recommended GC conditions for the analysis of the resulting derivatives.
Derivatization Methodologies
Two primary derivatization methods are presented: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and Acylation using acetic anhydride (B1165640).
Silylation Protocol
Silylation is a rapid and effective method for derivatizing alcohols. BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst enhances the reaction rate.[6]
Experimental Protocol: Silylation
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 200 µL of a suitable aprotic solvent such as pyridine (B92270) or acetonitrile (B52724) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC injection.
Acylation Protocol
Acylation provides a stable derivative and is a robust alternative to silylation. Acetic anhydride is a common and cost-effective acylating agent.
Experimental Protocol: Acylation
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial. If in solution, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of pyridine (which also acts as a catalyst) and 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Work-up (Optional but Recommended): After cooling, add 500 µL of deionized water to quench the excess acetic anhydride. Vortex the mixture. Add 500 µL of a water-immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortex thoroughly. Allow the layers to separate.
-
Sample for Analysis: Carefully transfer the upper organic layer to a clean autosampler vial for GC injection.
GC Analysis Parameters
The following are typical starting conditions for the GC-MS or GC-FID analysis of the derivatized this compound. Method optimization may be required based on the specific instrumentation and analytical goals.
Table 1: Recommended GC-MS/FID Parameters
| Parameter | GC-MS | GC-FID |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL | 1 µL |
| Injector Temperature | 280°C | 280°C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) |
| Carrier Gas | Helium | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 150°C, hold 2 min; Ramp: 15°C/min to 300°C, hold 5 min | Initial: 150°C, hold 2 min; Ramp: 15°C/min to 300°C, hold 5 min |
| MS Transfer Line | 280°C | N/A |
| MS Ion Source | 230°C | N/A |
| MS Quadrupole | 150°C | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | N/A |
| Scan Range | m/z 40-500 | N/A |
| Detector Temp. | N/A | 300°C |
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC analysis of derivatized secondary alcohols, which can be used as a guideline for the method validation of derivatized this compound. The data is based on the analysis of structurally similar compounds, such as 2-phenoxyethanol, after silylation.[6]
Table 2: Representative Quantitative Performance Data
| Parameter | Silylated Derivative (GC-MS) | Acetylated Derivative (GC-FID) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
Note: These values are illustrative and should be experimentally determined for the specific analyte and matrix during method validation.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the silylation and acylation derivatization of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Phenoxyphenoxy)-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Phenoxyphenoxy)-2-propanol.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a common issue that can be attributed to several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommendation | Detailed Explanation |
| Incomplete Deprotonation of 4-Phenoxyphenol (B1666991) | Use a stronger base or ensure stoichiometric amounts are correct. | The reaction, often a Williamson ether synthesis, requires the formation of a phenoxide ion. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be low, leading to an incomplete reaction.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may favor the desired SN2 reaction over elimination side reactions.[1] | Higher temperatures can promote the E2 elimination side reaction, especially with secondary alkyl halides, reducing the yield of the desired ether product.[1][2] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents can effectively solvate the cation of the alkoxide, leaving a more reactive "naked" anion for the SN2 reaction, which can improve the reaction rate and yield.[1][3] |
| Poor Quality of Reagents | Ensure the purity of starting materials, particularly 4-phenoxyphenol and the propylene (B89431) derivative. | Impurities in the starting materials can lead to unwanted side reactions and lower the overall yield of the desired product. |
Issue 2: Formation of Isomeric Impurity 2-(4-Phenoxyphenoxy)-1-propanol
The formation of the 2-(4-phenoxyphenoxy)-1-propanol isomer is a significant challenge, particularly when using propylene oxide as a reactant. This impurity is often difficult to separate from the desired product.
Possible Causes and Solutions:
| Cause | Recommendation | Detailed Explanation |
| Lack of Regioselectivity with Propylene Oxide | Use a pre-functionalized C3 synthon like 1-chloro-2-propanol (B90593) or a propylene glycol sulfonate ester. | Propylene oxide is an epoxide that can be attacked by the phenoxide at either carbon atom, leading to a mixture of isomers. Using a reactant with a defined leaving group on a specific carbon, such as 1-chloro-2-propanol, ensures the phenoxide attacks the primary carbon, leading to the desired product.[4] |
| Reaction Conditions Favoring Isomerization | Adjust the reaction conditions, such as the base and solvent. | Certain reaction conditions might favor the formation of the undesired isomer. Systematic optimization of these parameters can help to minimize its formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a variation of the Williamson ether synthesis. This involves the reaction of 4-phenoxyphenol with a suitable three-carbon electrophile, such as 1-chloro-2-propanol or propylene oxide, in the presence of a base.[2][4]
Q2: What are the typical side reactions in this synthesis?
The primary side reaction is the base-catalyzed elimination of the alkylating agent, which competes with the desired SN2 reaction, especially at higher temperatures.[1][2] When using aryloxide nucleophiles, alkylation on the aromatic ring can also occur.[2][3]
Q3: How can I purify the final product?
Common purification methods include recrystallization, distillation, and column chromatography. Cooling the reaction mixture to induce crystallization can also be an effective initial purification step.[4][5]
Q4: Which base is most effective for this synthesis?
A variety of bases can be used, including alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH).[3][4][5][6] The choice of base can influence the reaction rate and yield, and may need to be optimized for the specific reaction conditions.
Q5: What is the role of the solvent in this reaction?
The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents like DMF and DMSO are often preferred for Williamson ether synthesis as they can accelerate the SN2 reaction.[1][3] However, other solvents like toluene, ethanol, and even water have been successfully used.[4][6][7][8]
Data Presentation
Table 1: Comparison of Different Solvents on Reaction Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol | 65 | 5 | 85.2 |
| Toluene | 85 | 10 | 92.5 |
| Acetonitrile | 80 | 8 | 88.9 |
Note: This data is illustrative and based on typical outcomes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using 1-chloro-2-propanol
This protocol is based on a regioselective Williamson ether synthesis.
Materials:
-
4-Phenoxyphenol
-
1-chloro-2-propanol
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Deionized water
Procedure:
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To a reaction vessel, add 4-phenoxyphenol and toluene.
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Stir the mixture at room temperature until the 4-phenoxyphenol is completely dissolved.
-
Add an aqueous solution of sodium hydroxide to the mixture.
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Heat the reaction mixture to 85°C and stir for 30 minutes.
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Slowly add 1-chloro-2-propanol to the reaction mixture.
-
Maintain the temperature at 85°C and continue stirring for 10 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The product will precipitate out of the solution.
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Filter the precipitate and wash with deionized water.
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Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Chemical reaction pathway for the synthesis.
Caption: A workflow for troubleshooting low product yield.
Caption: Key factors that affect the overall product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 5. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
- 6. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]
- 7. JP2002363121A - Method for producing optically active 1- (4-phenoxyphenoxy) -2-propanol - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-(4-Phenoxyphenoxy)-2-propanol
Welcome to the Technical Support Center for the purification of 1-(4-Phenoxyphenoxy)-2-propanol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of this compound. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as 4-phenoxyphenol (B1666991) and propylene (B89431) oxide (or a propylene oxide equivalent). A significant potential impurity is the isomeric byproduct, 2-(4-phenoxyphenoxy)-1-propanol, which can form during the synthesis.[1] Residual solvents from the reaction and workup are also common.
Q3: What level of purity can I expect to achieve with these purification methods?
A3: With careful execution of the appropriate technique, high purity levels can be achieved. For instance, cooling and separation from the reaction mixture can yield purities of 97% or higher.[1] Recrystallization and column chromatography can further increase the purity to over 98.5%.
Purification Method Performance
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Advantages |
| Distillation | >95% | Moderate to High | Effective for removing non-volatile impurities and some isomeric byproducts. |
| Column Chromatography | >99% | Moderate | Excellent for separating closely related impurities, including isomers. |
| Recrystallization | >98% | High | Good for removing minor impurities and can be very efficient for obtaining highly crystalline material. |
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point may be lower than the solvent's boiling point. The solution may be supersaturated with impurities. | - Try a lower boiling point solvent system. - Add a small amount of a "good" solvent to the hot mixture to reduce saturation. - Ensure the crude material is reasonably pure before attempting recrystallization. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. Too much solvent was used. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. The product is more soluble than anticipated at low temperatures. | - Use the minimum amount of hot solvent required for complete dissolution. - Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired product from impurities | The solvent system (mobile phase) is not optimized. The column is overloaded. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that gives good separation. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system. |
| Cracking of the silica (B1680970) gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Distillation
| Problem | Possible Cause | Troubleshooting Steps |
| Bumping or uneven boiling | The heating is too rapid or uneven. | - Use a stirring mechanism (magnetic stir bar) or boiling chips. - Heat the distillation flask slowly and evenly using a heating mantle. |
| Product solidifying in the condenser | The condenser water is too cold, causing the product to solidify. | - Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow through. |
| Poor separation of product and impurities | The boiling points of the product and impurities are too close. | - Use a fractionating column between the distillation flask and the condenser to increase the separation efficiency. - Perform the distillation under a higher vacuum to increase the difference in boiling points. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying crude this compound that is a solid and contains a moderate level of impurities. A mixed solvent system of ethyl acetate and hexane is effective.[2]
Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate. Start with approximately 3-4 mL of ethyl acetate per gram of crude material. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy. A starting ratio of 1:5 ethyl acetate to hexane can be a good starting point.[2]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating this compound from closely related impurities, such as its isomer.
Methodology:
-
Prepare the Column:
-
Use silica gel (60-120 mesh) as the stationary phase. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.
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Prepare a slurry of the silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
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Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). A patent for a similar compound suggests a 4:1 hexane to ethyl acetate ratio.
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Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the desired compound. The progress of the separation can be monitored by TLC.
-
-
Fraction Collection: Collect fractions of the eluate and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Vacuum Distillation
This protocol is effective for larger quantities of the compound and for removing non-volatile impurities. The predicted boiling point of this compound is 379.3 ± 22.0 °C at atmospheric pressure. Distillation should be performed under reduced pressure to lower the boiling point and prevent decomposition.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Charge the Flask: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is a good starting point.
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Heating: Begin heating the distillation flask gently and evenly with a heating mantle.
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Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the applied pressure.
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Discontinuation: Stop the distillation once the desired product has been collected or when the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for purification issues.
References
Technical Support Center: Synthesis of 1-(4-Phenoxyphenoxy)-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Phenoxyphenoxy)-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic method is the base-catalyzed reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide. This reaction is a variation of the Williamson ether synthesis.
Q2: What are the primary impurities I should be aware of in this synthesis?
The most significant impurity is the constitutional isomer, 2-(4-phenoxyphenoxy)-1-propanol . Other common impurities include unreacted 4-phenoxyphenol , and byproducts from the homopolymerization of propylene oxide (polypropylene glycols).
Q3: Why is the formation of the isomeric impurity a concern?
The isomeric impurity, 2-(4-phenoxyphenoxy)-1-propanol, has very similar physical properties to the desired product, making it difficult to separate by standard purification techniques like distillation.[1] Its presence can affect the yield and purity of the final product, potentially impacting its performance in downstream applications.
Q4: How can I minimize the formation of the isomeric impurity?
Controlling the reaction conditions is crucial. Factors such as the choice of catalyst, solvent, and reaction temperature can influence the regioselectivity of the propylene oxide ring-opening. Some synthetic methods claim to achieve high selectivity and minimize the formation of this isomer.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for monitoring the reaction progress and quantifying the purity of this compound and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction conditions (temperature, catalyst, solvent). - Formation of significant amounts of byproducts. | - Monitor the reaction progress by TLC, HPLC, or GC to ensure completion. - Optimize reaction temperature and time. - Screen different catalysts and solvents to improve selectivity. |
| Presence of a Significant Isomeric Impurity Peak in HPLC/GC | The primary cause is the non-regioselective attack of the phenoxide on the propylene oxide ring, leading to the formation of 2-(4-phenoxyphenoxy)-1-propanol. | - Modify reaction conditions to favor the desired isomer. - Employ purification techniques such as fractional crystallization to separate the isomers. |
| Unreacted 4-Phenoxyphenol Detected in the Final Product | - Insufficient amount of propylene oxide used. - Incomplete reaction. | - Use a slight excess of propylene oxide. - Increase reaction time or temperature. - Remove unreacted 4-phenoxyphenol by washing the organic phase with a dilute aqueous base (e.g., NaOH solution) during workup. |
| Presence of High Molecular Weight Impurities (Broad Peaks in HPLC/GC) | This is likely due to the base-catalyzed homopolymerization of propylene oxide, forming polypropylene (B1209903) glycols. | - Use a controlled stoichiometry of propylene oxide. - Optimize the catalyst concentration and reaction temperature to minimize polymerization. |
| Difficulty in Product Isolation/Crystallization | - Presence of impurities inhibiting crystallization. - Inappropriate solvent system for crystallization. | - Purify the crude product by column chromatography before crystallization. - Screen a variety of solvents or solvent mixtures for recrystallization. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 4-phenoxyphenol in a suitable solvent (e.g., toluene, isopropanol).
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Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate).
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Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture at a controlled temperature.
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Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Workup: Cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This is a starting point for developing a specific analytical method.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
Purification Protocol: Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include isopropanol, ethanol, or mixtures of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexane).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of the main product and key impurities.
Caption: Troubleshooting workflow for impurity issues.
References
Technical Support Center: Synthesis of 1-(4-Phenoxyphenoxy)-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-phenoxyphenoxy)-2-propanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of an isomeric impurity in my final product. What is this impurity and how can I minimize its formation?
A1: The most common isomeric impurity is 2-(4-phenoxyphenoxy)-1-propanol. This side product arises from the nucleophilic attack of the 4-phenoxyphenoxide ion on the alternative carbon of the propylene (B89431) oxide ring. The formation of this isomer is a primary challenge in this synthesis.
Troubleshooting Strategies to Minimize Isomer Formation:
-
Choice of Base and Solvent: The regioselectivity of the ring-opening of propylene oxide by the phenoxide is influenced by the reaction conditions. While specific quantitative data is sparse in publicly available literature, the choice of catalyst and solvent system is critical. A patent (CN105330519A) suggests that using potassium hydroxide (B78521) as the base in ethanol (B145695) can lead to high selectivity with minimal by-products.[1] It is advisable to perform small-scale screening of different base-solvent combinations to optimize for the desired product.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired kinetic product, though this can also decrease the overall reaction rate. Experiment with a temperature range of 25-80°C to find an optimal balance between selectivity and reaction time.[1]
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Alternative Propylene Source: Instead of propylene oxide, consider using 1-chloro-2-propanol. This starting material has a defined connectivity, which can prevent the formation of the 2-(4-phenoxyphenoxy)-1-propanol isomer. The reaction would then proceed via a classical Williamson ether synthesis mechanism.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors, including incomplete reaction, competing side reactions other than isomer formation, and suboptimal reaction conditions.
Troubleshooting Strategies to Improve Yield:
-
Incomplete Deprotonation of 4-Phenoxyphenol (B1666991): Ensure complete deprotonation of the starting phenol (B47542) by using a slight excess of a strong base (e.g., sodium hydroxide, potassium hydroxide). The reaction should be stirred for an adequate amount of time after the addition of the base and before the addition of propylene oxide to allow for complete salt formation.
-
C-Alkylation Side Reaction: As a phenoxide, the nucleophile is ambident and can undergo C-alkylation on the aromatic ring, leading to undesired byproducts and consuming starting material. The use of polar aprotic solvents can sometimes favor O-alkylation.
-
Polymerization of Propylene Oxide: Propylene oxide can polymerize under both acidic and basic conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of acidic CO2 from the air. Add the propylene oxide slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress polymerization.
-
Reaction Time and Temperature: The reaction of 4-phenoxyphenol with propylene oxide can require several hours to reach completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. One patent suggests a reaction time of 1-6 hours at 20-60°C.[2]
Q3: What is a reliable experimental protocol for the synthesis of this compound?
A3: The following is a generalized protocol based on information from various patents. It is recommended to optimize the specific quantities and conditions for your laboratory setup.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-phenoxyphenol and a suitable solvent (e.g., ethanol, methanol (B129727), or toluene).[1]
-
Base Addition: Add a stoichiometric amount or a slight excess of a base, such as potassium hydroxide or sodium hydroxide.[1] Stir the mixture at room temperature until the 4-phenoxyphenol is completely dissolved and the corresponding phenoxide has formed.
-
Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture. To control the exothermic reaction and minimize side reactions, the addition can be done dropwise using an addition funnel.
-
Reaction: Heat the reaction mixture to a temperature between 25°C and 80°C and stir for 1 to 6 hours.[1][2] Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.
Q4: How can I effectively separate and quantify the desired product from its isomer?
A4: The separation and quantification of this compound and its isomer, 2-(4-phenoxyphenoxy)-1-propanol, can be achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is a suitable technique for separating the two isomers. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water would likely provide good separation. The quantification can be performed using a UV detector, as both isomers will have similar chromophores.
-
Gas Chromatography (GC): GC can also be used for the analysis of the reaction mixture. The two isomers should have slightly different retention times, allowing for their separation and quantification. A flame ionization detector (FID) is commonly used for this purpose.
For both techniques, it is essential to prepare standard curves for each isomer to ensure accurate quantification.
Data Presentation
The following table summarizes the influence of the solvent on the reaction yield as reported in patent CN105330519A. This data can be used as a starting point for reaction optimization.
| Solvent | Reaction Temperature (°C) | Reaction Yield (%) |
| Methanol | 65 | 92 |
| Toluene | 85 | 95 |
| Acetonitrile | 80 | 90 |
Data extracted from patent CN105330519A.[1]
Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound and the formation of its primary isomeric impurity.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Pyriproxyfen and its Metabolites
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of pyriproxyfen (B1678527) and its metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of pyriproxyfen and its metabolites.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for my pyriproxyfen peak. What are the likely causes and how can I resolve this?
A: Peak tailing for pyriproxyfen is a common issue and can be attributed to several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with pyriproxyfen, causing tailing.
-
Solution: Add a small amount of a weak acid, like 0.1% formic acid, to your mobile phase to suppress the ionization of these silanol groups. Using a column with end-capping will also minimize these interactions.
-
-
Column Contamination: Buildup of matrix components on the column can create active sites that lead to tailing.
-
Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting a sample that is too concentrated can cause peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
Q2: My peaks for the more polar metabolites, like PYPAC, are broad and not well-retained on my C18 column. What should I do?
A: The varying polarities of pyriproxyfen and its metabolites can make simultaneous analysis challenging. For highly polar metabolites that elute early and have poor peak shape on a standard C18 column, consider the following:
-
Mobile Phase Modification: Increase the aqueous component of your mobile phase at the beginning of your gradient to improve retention of polar analytes.
-
Alternative Stationary Phases: Consider using a column with a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can offer better retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar metabolites, HILIC may be a more suitable separation technique.
Q3: I'm seeing ghost peaks in my chromatogram. What is the source and how do I eliminate them?
A: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks.
-
Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepare your mobile phase. Filter your mobile phase before use.
-
-
Carryover from Previous Injections: Residues from a previous, more concentrated sample can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol on your autosampler. Include a blank injection after a high-concentration sample to check for carryover. A thorough column wash at the end of each run can also help.
-
-
Sample Matrix Components: Some components of your sample matrix may be strongly retained and elute in later runs.
-
Solution: Improve your sample preparation procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or QuEChERS can be very effective.
-
Troubleshooting Common HPLC & UPLC-MS/MS Issues
| Problem | Possible Causes | Recommended Solutions |
| High Backpressure | - Column frit blockage- Contaminated guard column- Particulate matter in the sample or mobile phase- Precipitation of buffer in the mobile phase | - Reverse flush the column (if recommended by the manufacturer)- Replace the guard column- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter- Ensure buffer solubility in the organic mobile phase composition |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column degradation- Pump malfunction or leaks | - Prepare mobile phase accurately and consistently- Use a column oven to maintain a stable temperature- Replace the column if performance deteriorates- Check the pump for leaks and ensure a consistent flow rate |
| Poor Peak Resolution | - Inappropriate mobile phase composition or gradient- Unsuitable column- Sample overload | - Optimize the mobile phase gradient to better separate the analytes- Select a column with a different selectivity or higher efficiency (smaller particle size)- Reduce the injection volume or sample concentration |
| Low Signal Intensity (MS) | - Ion suppression from matrix components- Inefficient ionization- Incorrect MS/MS parameters | - Improve sample cleanup to remove interfering matrix components- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature)- Optimize cone voltage and collision energy for each analyte |
Data Presentation
Table 1: UPLC-MS/MS Parameters for the Analysis of Pyriproxyfen and its Metabolites in Tea. [1]
| Parameter | Setting |
| Column | Waters ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Methanol with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas Flow | 750 L/h |
| Cone Gas Flow | 50 L/h |
Table 2: Analyte-Specific MS/MS Parameters. [1]
| Compound | Retention Time (min) | Parent Ion (m/z) | Daughter Ion (m/z) | Cone Voltage (V) | Collision Energy (V) |
| PYPA | 1.83 | 154.0 | 94.0 | 20 | 15 |
| PYPAC | 2.54 | 182.0 | 94.0 | 20 | 15 |
| DPH-Pyr | 4.31 | 230.1 | 94.0 | 25 | 20 |
| 5"-OH-Pyr | 4.45 | 338.1 | 94.0 | 30 | 20 |
| 4'-OH-Pyr | 4.52 | 338.1 | 110.0 | 30 | 20 |
| Pyriproxyfen | 5.23 | 322.1 | 96.1 | 30 | 20 |
Experimental Protocols
Protocol 1: Sample Preparation of Tea Leaves using a Modified QuEChERS Method. [1]
-
Homogenization: Weigh 2.0 g of homogenized fresh tea leaves into a 50 mL centrifuge tube.
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Extraction: Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
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Salting Out: Add a QuEChERS salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples. [2]
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Sample Preparation: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of dichloromethane (B109758), followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 2 x 5 mL of dichloromethane into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: The experimental workflow for the QuEChERS sample preparation method.
References
troubleshooting 1-(4-Phenoxyphenoxy)-2-propanol extraction from complex matrices
Welcome to the technical support center for the analysis of 1-(4-phenoxyphenoxy)-2-propanol. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with extracting and quantifying this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting this compound from complex matrices?
The primary challenges encountered during the extraction of this compound, a xenobiotic compound, from biological samples like plasma, urine, or tissue homogenates include:
-
Matrix Effects: Co-extraction of endogenous components such as phospholipids, salts, and proteins can interfere with the analysis, typically by causing ion suppression or enhancement in mass spectrometry (LC-MS).[1][2][3] This can lead to inaccurate quantification and poor reproducibility.[3]
-
Low Recovery: Inefficient extraction can result in a significant loss of the analyte. This may be due to the selection of a suboptimal extraction technique, incorrect solvent choice, inappropriate pH, or strong interactions between the analyte and the matrix.[4]
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Analyte Stability: The compound may degrade during sample collection, storage, or the extraction process itself. Factors such as temperature, pH, and light exposure can impact its stability.[4]
-
Method Selectivity: The chosen extraction method must be selective enough to isolate this compound from structurally similar compounds or metabolites that may also be present in the sample.[4]
Q2: Which sample preparation technique is recommended for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for isolating this compound.[4] The choice depends on the specific matrix, required sample cleanliness, and desired throughput.
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples like plasma and urine.[5] It can concentrate the analyte while efficiently removing interfering substances like salts and proteins. Mixed-mode SPE, which combines reverse-phase and ion-exchange mechanisms, can provide the cleanest extracts and significantly reduce matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE is a versatile and rapid method that separates the analyte based on its differential solubility between two immiscible liquids (typically an aqueous sample and an organic solvent).[6][7] Given that this compound is insoluble in water and soluble in organic solvents like ethanol (B145695) and acetone, LLE is a suitable option.[8]
For high-sensitivity analysis, such as LC-MS/MS, SPE is often preferred due to its superior cleanup capabilities.[5]
Q3: How do I identify and quantify matrix effects in my analysis?
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, can be assessed both qualitatively and quantitatively.[2][3]
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a pure this compound standard into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. Any signal fluctuation (suppression or enhancement) at the retention time of the analyte indicates the presence of matrix effects.[9]
-
Quantitative Assessment (Post-Extraction Spike): To quantify the effect, compare the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a pure solvent solution at the same concentration.[9] The matrix effect can be calculated using the formula:
-
ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) x 100%[9]
-
An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Low recovery is a common issue where a significant portion of the analyte is lost during the sample preparation process. Use the following guide to diagnose and resolve the problem.
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Matrix effects can compromise the accuracy and precision of your quantification. This workflow helps identify the cause and implement corrective actions.
References
- 1. Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-(4-Phenoxyphenoxy)-2-propanol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Phenoxyphenoxy)-2-propanol in solution.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimental work involving this compound.
Q1: My solution of this compound is showing a decrease in purity over time. What could be the cause?
A1: Several factors can contribute to the degradation of this compound in solution. The primary causes are typically hydrolysis, oxidation, photodegradation, and thermal stress. The stability of the compound is significantly influenced by the pH of the solution, exposure to light, presence of oxidizing agents, and storage temperature.[1][2][3][4] For instance, the ether linkage is susceptible to cleavage under strong acidic or basic conditions, and the secondary alcohol can be oxidized.
Q2: I have observed the formation of unknown peaks in my chromatogram after storing a solution of this compound. What are these likely to be?
A2: The appearance of new peaks in your chromatogram suggests the formation of degradation products. Based on the structure of this compound, likely degradation pathways include:
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Hydrolysis: Cleavage of the ether bond, which could lead to the formation of 4-phenoxyphenol (B1666991) and 1-phenoxy-2-propanol.
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Oxidation: Oxidation of the secondary alcohol group to a ketone, forming 1-(4-phenoxyphenoxy)-2-propanone. Further oxidation could lead to ring hydroxylation on the aromatic portions of the molecule.
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Photodegradation: Exposure to UV light can induce cleavage of the ether bond or other photochemical reactions.
To identify these unknown peaks, techniques such as LC-MS/MS, GC-MS, and NMR spectroscopy are recommended for structural elucidation.[5][6][7][8]
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To enhance the stability of your solutions, consider the following preventative measures:
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pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) using appropriate buffer systems. Avoid strongly acidic or basic conditions.
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Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.[4]
-
Inert Atmosphere: For long-term storage or when working with solutions prone to oxidation, purging the solution and headspace with an inert gas like nitrogen or argon can be beneficial.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.[9]
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Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental setup must be verified.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: For optimal stability, a stock solution of this compound should be stored at 2-8°C in a tightly sealed, light-resistant container. For longer-term storage, freezing at -20°C or below is recommended. The choice of solvent can also impact stability; aprotic solvents are generally preferred over aqueous solutions for long-term storage.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and intended to provide a general understanding of the compound's stability profile. Actual degradation rates will vary depending on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ~15% | 4-Phenoxyphenol, 1-Phenoxy-2-propanol |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ~20% | 4-Phenoxyphenol, 1-Phenoxy-2-propanol |
| Oxidation | 3% H₂O₂ | 24 h | 25 | ~10% | 1-(4-Phenoxyphenoxy)-2-propanone |
| Thermal | Solution in Water | 7 days | 80 | ~5% | Minor unidentified products |
| Photolytic | UV light (254 nm) | 24 h | 25 | ~25% | Complex mixture of products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[10]
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 7 days.
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Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.[4]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).
-
Peak Identification: For significant degradation products, use LC-MS/MS or isolate the impurities for structural elucidation by NMR and Mass Spectrometry.[6][7][8]
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. biomedres.us [biomedres.us]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing byproduct formation in 1-(4-Phenoxyphenoxy)-2-propanol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(4-phenoxyphenoxy)-2-propanol. The information is presented in a practical question-and-answer format to assist in minimizing byproduct formation and optimizing reaction outcomes.
Troubleshooting Guides
Issue: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors related to the chosen synthetic route. The two primary methods for synthesizing this compound are the Williamson ether synthesis and the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide.
For the Williamson Ether Synthesis route (using 4-phenoxyphenol and a 2-halopropanol derivative):
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Incomplete Deprotonation: The phenoxide, formed by deprotonating 4-phenoxyphenol, is the active nucleophile. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure a sufficiently strong base is used to fully deprotonate the phenol. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent are effective. If using alkali hydroxides like NaOH or KOH, ensure conditions are adequate to drive the equilibrium towards the phenoxide.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Poor Leaving Group: The choice of the leaving group on the propanol (B110389) derivative is critical for the S(_N)2 reaction.
-
Solution: The reactivity order for halogens is I > Br > Cl. Using a tosylate or mesylate as the leaving group can also significantly improve the reaction rate.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the S(_N)2 reaction.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
For the reaction with propylene oxide:
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Ensure the molar ratio of 4-phenoxyphenol to propylene oxide is optimized. A slight excess of propylene oxide may be necessary to drive the reaction to completion.
-
Inefficient Catalyst: The choice and amount of catalyst are critical for this reaction.
-
Solution: Basic catalysts such as sodium hydroxide, potassium hydroxide, or potassium carbonate are commonly used.[2] The catalyst concentration should be optimized; too little may result in a slow reaction, while too much can promote side reactions.
-
-
Suboptimal Temperature: The reaction temperature affects both the rate of reaction and the formation of byproducts.
-
Solution: Reactions are often carried out between 20-60°C.[2] Higher temperatures can increase the rate but may also lead to a higher proportion of the undesired isomeric byproduct.
-
Issue: Formation of Isomeric Byproduct with Propylene Oxide
Question: I am observing a significant amount of the isomeric byproduct, 2-(4-phenoxyphenoxy)-1-propanol, in my reaction of 4-phenoxyphenol with propylene oxide. How can I minimize its formation?
Answer:
The formation of 2-(4-phenoxyphenoxy)-1-propanol is a common issue in the base-catalyzed reaction of phenols with propylene oxide. This occurs because the phenoxide can attack either the less substituted carbon (C1) or the more substituted carbon (C2) of the propylene oxide ring. The attack at C1 yields the desired this compound, while attack at C2 results in the isomeric byproduct.
To favor the formation of the desired isomer, consider the following:
-
Choice of Catalyst: The nature of the catalyst can influence the regioselectivity of the ring-opening.
-
Recommendation: While alkali metal hydroxides are common, exploring different basic catalysts, including organic bases, may alter the product ratio. The steric bulk of the catalyst system can influence the site of attack.
-
-
Reaction Temperature: Temperature can affect the regioselectivity.
-
Recommendation: Lowering the reaction temperature generally favors the attack at the less sterically hindered carbon (C1), thus increasing the selectivity for this compound.
-
-
Solvent: The solvent can influence the reaction pathway.
-
Recommendation: Experiment with different solvents. A less polar solvent might favor the desired reaction pathway by minimizing the stabilization of the transition state leading to the undesired isomer.
-
Issue: C-Alkylation as a Side Reaction
Question: I suspect C-alkylation of the 4-phenoxyphenol is occurring, leading to byproducts. How can I confirm this and prevent it?
Answer:
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). C-alkylation is a potential side reaction in the Williamson ether synthesis.
-
Confirmation: C-alkylated byproducts will have a different mass and fragmentation pattern in mass spectrometry compared to the desired product and its O-alkylated isomer. NMR spectroscopy can also definitively identify the point of attachment of the propanol group.
-
Prevention:
-
Solvent Choice: The choice of solvent is a primary factor in controlling the C- vs. O-alkylation ratio.
-
Recommendation: Polar aprotic solvents like DMF and acetonitrile favor O-alkylation. Protic solvents, such as ethanol, can lead to more C-alkylation by solvating the oxygen of the phenoxide, making the carbon atoms of the ring more accessible for attack.
-
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound when using propylene oxide?
A1: The most common byproduct is the constitutional isomer, 2-(4-phenoxyphenoxy)-1-propanol.[3] This arises from the nucleophilic attack of the 4-phenoxyphenoxide at the C2 position of the propylene oxide ring instead of the desired attack at the C1 position.
Q2: How can I effectively separate this compound from its isomer, 2-(4-phenoxyphenoxy)-1-propanol?
A2: Chromatographic techniques are typically employed for the separation of these isomers. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase is a common method. A normal phase column (e.g., silica (B1680970) or cyano-based) or a reverse-phase column (e.g., C18) with an optimized mobile phase can achieve separation. Method development would involve screening different solvent systems (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reverse phase) to find the optimal resolution.
Q3: What analytical techniques are best for quantifying the product and byproducts?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a UV or MS detector are suitable for quantifying this compound and its byproducts.
-
GC-MS: Provides excellent separation and structural information, which is useful for identifying unknown byproducts.
-
HPLC: A versatile technique that can be readily adapted for purity analysis and quantification.
For accurate quantification, it is essential to use certified reference standards for both the main product and the expected byproducts to generate calibration curves.
Q4: Can I use 1-chloro-2-propanol (B90593) instead of propylene oxide for the synthesis?
A4: Yes, 1-chloro-2-propanol can be used in a Williamson ether synthesis with 4-phenoxyphenol. This approach avoids the regioselectivity issue encountered with propylene oxide, as the chlorine is on a primary carbon, favoring the S(_N)2 reaction to form the desired product. However, the reactivity of 1-chloro-2-propanol may be lower than that of propylene oxide, potentially requiring more forcing reaction conditions.
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound in the Williamson Ether Synthesis
| Solvent | Reaction Temperature (°C) | Reported Yield (%) | Reference |
| Methanol (B129727) | Reflux | Not specified | [4] |
| Toluene | 85 | 95 | [4] |
| Acetonitrile | Reflux | Not specified | [4] |
Note: The specific yields for methanol and acetonitrile were not provided in the referenced patent, but the patent does indicate that the reaction is feasible in these solvents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on typical Williamson ether synthesis conditions.
-
Deprotonation of 4-Phenoxyphenol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-phenoxyphenol in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add 1.1 equivalents of a strong base (e.g., sodium hydride, NaH) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Alkylation:
-
To the solution of the phenoxide, add 1.05 equivalents of a suitable alkylating agent (e.g., 1-chloro-2-propanol or 2-bromopropanol) dropwise at room temperature.
-
Heat the reaction mixture to 50-100°C and monitor the reaction progress by TLC or GC-MS. The reaction time can range from 1 to 8 hours.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench any remaining base by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Protocol 2: Synthesis of this compound using Propylene Oxide
This protocol is a generalized procedure based on patent literature.
-
Reaction Setup:
-
Addition of Propylene Oxide:
-
Slowly add 1-1.5 equivalents of propylene oxide to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or crystallization to separate the desired product from the isomeric byproduct and any unreacted starting material.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
optimizing reaction conditions for 1-(4-Phenoxyphenoxy)-2-propanol synthesis (temperature, catalyst)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 1-(4-phenoxyphenoxy)-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide. This etherification reaction is generally carried out in the presence of a basic catalyst.
Q2: Which catalysts are most effective for this synthesis?
A2: Basic catalysts are commonly used to facilitate the reaction. These include inorganic bases such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃).[1] The choice of catalyst can influence reaction time and yield.
Q3: What is the optimal temperature range for this reaction?
A3: The optimal reaction temperature can vary depending on the solvent and catalyst used. Generally, temperatures ranging from 20°C to 85°C have been reported.[1][2] One patent suggests a reaction temperature of 20-60°C, while another indicates a preferred temperature of 80°C.[1][3] It is crucial to control the temperature to minimize side reactions.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a significant role in the reaction's efficiency. Various solvents can be used, including water, toluene, methanol, and acetonitrile (B52724).[2] The selection of the solvent can impact the reaction temperature and the overall yield of the product.[2] For instance, one study reported different yields when using methanol, toluene, and acetonitrile as the reaction solvent.[2]
Q5: What are the typical molar ratios of the reactants and catalyst?
A5: A common molar ratio for 4-phenoxyphenol to the basic catalyst to propylene oxide is in the range of 1:0.1–2:2–5.[1] Optimizing these ratios is essential for maximizing the yield and minimizing unreacted starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst is fresh and has not been deactivated by improper storage. |
| Low reaction temperature | ||
| Inappropriate solvent | ||
| Incorrect molar ratios | ||
| Formation of Side Products | High reaction temperature | Overheating can lead to side reactions. Maintain a stable and controlled temperature throughout the reaction. |
| Non-selective reaction | ||
| Difficulty in Product Purification | Presence of unreacted starting materials | Ensure the reaction goes to completion by monitoring it with techniques like TLC or GC. Adjust reaction time or temperature if necessary. |
| Catalyst residue |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common methods described in the literature.[1][3]
Materials:
-
4-Phenoxyphenol
-
Propylene oxide
-
Basic catalyst (e.g., Potassium Hydroxide)
-
Solvent (e.g., Water or Toluene)
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
In a reaction vessel, dissolve 4-phenoxyphenol in the chosen solvent.
-
Add the basic catalyst to the mixture while stirring. The molar ratio of 4-phenoxyphenol to catalyst should be approximately 1:0.1-2.[1]
-
Heat the mixture to the desired reaction temperature (e.g., 20-60°C).[1]
-
Slowly add propylene oxide to the reaction mixture. The molar ratio of 4-phenoxyphenol to propylene oxide should be in the range of 1:2-5.[1]
-
Maintain the reaction at the set temperature for a period of 1 to 6 hours, monitoring the progress by a suitable analytical method (e.g., TLC or GC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with an appropriate acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography, to yield pure this compound.
Quantitative Data
Table 1: Effect of Solvent and Temperature on Reaction Yield
| Solvent | Temperature (°C) | Reaction Yield (%) |
| Methanol | Not Specified | Varies |
| Toluene | 85 | Varies |
| Acetonitrile | Not Specified | Varies |
Note: Specific yield percentages were not consistently provided in a comparable format across the initial search results. The table reflects that different solvents and temperatures were utilized, leading to varied yields as indicated in the source material.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Chiral Separation of 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of 1-(4-Phenoxyphenoxy)-2-propanol. The information is designed to assist researchers in developing robust and efficient analytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The main challenges include achieving adequate resolution between the enantiomers, dealing with poor peak shape (tailing), and developing a method with a reasonable run time. Since this compound is a neutral compound, secondary interactions with the stationary phase can be a significant hurdle.
Q2: Which chiral stationary phases (CSPs) are most effective for separating this compound?
A2: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are generally the most successful for separating aryloxypropanolamine compounds like this compound. Columns like Daicel's CHIRALPAK® and CHIRALCEL® series, as well as Phenomenex's Lux® series, are excellent starting points for method development.
Q3: What is the typical mobile phase composition for the HPLC separation of this compound?
A3: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695) is commonly used. For basic analogous compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) can improve peak shape. For acidic analogs, an acidic modifier like trifluoroacetic acid (TFA) is often beneficial.
Q4: How does temperature affect the chiral separation of this compound?
A4: Temperature is a critical parameter in chiral separations. Generally, lower temperatures lead to better resolution by enhancing the stereospecific interactions between the analyte and the CSP. However, this can also lead to broader peaks and longer run times. It is essential to optimize the temperature to find the best balance between resolution and efficiency. In some cases, an increase in temperature can surprisingly improve separation or even reverse the elution order of the enantiomers.
Q5: When should I consider using Supercritical Fluid Chromatography (SFC) for this separation?
A5: SFC is an excellent alternative to normal-phase HPLC, often providing faster separations and reduced solvent consumption. Due to the lower viscosity and higher diffusivity of supercritical CO2, higher flow rates can be used without a significant loss in efficiency. SFC is particularly well-suited for the chiral separation of compounds like this compound.
Q6: Is Gas Chromatography (GC) a viable option for the chiral separation of this compound?
A6: Chiral GC can be used for the separation of this compound, but it often requires derivatization of the hydroxyl and secondary amine (if present in an analog) groups to improve volatility and chromatographic performance. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be effective.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
This is a common starting point in chiral method development. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor or no resolution.
Issue 2: Peak Tailing
Peak tailing can compromise resolution and the accuracy of quantification. This is often due to secondary interactions between the analyte and the stationary phase.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Normal Phase)
This protocol provides a starting point for developing a chiral HPLC method for this compound.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase. Good initial choices include:
-
Daicel CHIRALPAK® IA or CHIRALCEL® OD-H
-
Phenomenex Lux® Amylose-1 or Lux® Cellulose-1
-
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of the mobile phase modifier (e.g., isopropanol or ethanol).
-
The primary mobile phase solvent is typically n-hexane or n-heptane.
-
Begin with a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 225 nm or 275 nm)
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., in 5% increments from 5% to 25%).
-
If partial separation is achieved, try changing the alcohol modifier (e.g., from isopropanol to ethanol).
-
To improve resolution, decrease the flow rate (e.g., to 0.5 mL/min) and/or decrease the temperature (e.g., to 15 °C).
-
If peak tailing is observed, add a small amount of an appropriate modifier (e.g., 0.1% DEA for basic analogs or 0.1% TFA for acidic analogs).
-
Protocol 2: Chiral SFC Method Development
SFC can offer a faster and more environmentally friendly alternative to HPLC.
-
Column Selection:
-
The same polysaccharide-based CSPs used for HPLC are generally effective in SFC.
-
-
Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
Methanol (B129727) is a common co-solvent.
-
Start with a gradient of 5% to 40% methanol in CO2 over 10 minutes.
-
-
SFC Conditions:
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Detection: UV-Vis or Mass Spectrometry (MS)
-
-
Optimization:
-
Optimize the gradient slope and the initial and final co-solvent percentages.
-
For basic analytes, add a basic modifier (e.g., 0.1% DEA or isopropylamine) to the co-solvent to improve peak shape.
-
For acidic analytes, an acidic modifier (e.g., 0.1% TFA) in the co-solvent can be beneficial.
-
Protocol 3: Chiral GC Method Development
This protocol outlines a general approach for chiral GC, which requires derivatization for a compound like this compound.
-
Derivatization:
-
The hydroxyl group of this compound must be derivatized to increase its volatility.
-
A common derivatization agent is trifluoroacetic anhydride (TFAA).
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methylene (B1212753) chloride).
-
Add an excess of TFAA.
-
Heat the mixture at a moderate temperature (e.g., 60 °C) for a short period (e.g., 15-30 minutes).
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
-
-
-
Column Selection:
-
Use a chiral capillary GC column, such as one with a cyclodextrin-based stationary phase (e.g., a beta-cyclodextrin (B164692) phase).
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injection: Split or splitless, depending on the sample concentration.
-
Temperature Program: Start with an initial oven temperature that allows for good focusing of the analytes on the column, then ramp the temperature at a controlled rate to elute the compounds. A typical starting point could be an initial temperature of 100 °C, held for 1 minute, followed by a ramp of 5-10 °C/min to a final temperature of 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Optimization:
-
Adjust the temperature program (initial temperature, ramp rate, and final temperature) to optimize the separation.
-
Optimize the carrier gas flow rate or linear velocity.
-
Quantitative Data Summary
The following tables summarize typical starting conditions and observed trends for the chiral separation of aryloxypropanolamine compounds, which are structurally similar to this compound.
Table 1: HPLC and SFC Column Selection and Typical Mobile Phases
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase/Co-solvent | Additives for Peak Shape Improvement |
| HPLC (Normal Phase) | Daicel CHIRALPAK® IA, IC, ID, IE, IF | n-Hexane or n-Heptane with Isopropanol or Ethanol (5-25%) | 0.1% Diethylamine (DEA) for basic analytes, 0.1% Trifluoroacetic acid (TFA) for acidic analytes |
| Phenomenex Lux® Amylose-1, Cellulose-1, Cellulose-2 | |||
| SFC | Daicel CHIRALPAK® IA, IC, ID, IE, IF | Methanol, Ethanol, or Isopropanol (5-40%) | 0.1-0.5% Isopropylamine (IPA) or DEA for basic analytes, 0.1-0.5% TFA for acidic analytes |
| Phenomenex Lux® Amylose-1, Cellulose-1, Cellulose-2 |
Table 2: Effect of Temperature and Flow Rate on Resolution
| Parameter | Change | Effect on Resolution | Effect on Run Time |
| Temperature | Decrease | Generally Increases | Increases |
| Increase | Generally Decreases (can sometimes improve or reverse elution) | Decreases | |
| Flow Rate | Decrease | Generally Increases | Increases |
| Increase | Generally Decreases | Decreases |
Table 3: Chiral GC Conditions for Derivatized Aryloxypropanolamines
| Parameter | Typical Value/Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Initial: 100-120 °C, Ramp: 5-15 °C/min, Final: 240-280 °C |
| Detector | FID or MS |
resolving peak tailing in HPLC analysis of 1-(4-Phenoxyphenoxy)-2-propanol
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the HPLC analysis of 1-(4-Phenoxyphenoxy)-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] This distortion is a sign of inefficiencies or undesirable chemical interactions within the HPLC system.[3]
Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[1]
Q2: Why is this compound prone to peak tailing?
This compound is a polar compound due to the presence of a hydroxyl (-OH) group and two ether linkages in its structure. While its primary retention in reverse-phase HPLC is based on hydrophobic interactions, the polar hydroxyl group can engage in strong, secondary interactions with the stationary phase.[2][4] These secondary interactions are a primary cause of peak tailing.
Q3: What are the main causes of peak tailing for this compound?
The primary causes of peak tailing for a polar compound like this compound in reverse-phase HPLC include:
-
Secondary Interactions with Silanol (B1196071) Groups : The most common cause is the interaction between the analyte's polar functional groups and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns.[4][5][6] These interactions can lead to a secondary, stronger retention mechanism for some analyte molecules, resulting in a tailed peak.[2]
-
Mobile Phase pH : If the mobile phase pH is not optimized, it can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[7]
-
Column Contamination and Degradation : Over time, columns can become contaminated with strongly retained sample components, or the packed bed can develop voids, both of which can lead to distorted peak shapes.[8]
-
Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][9]
-
Extra-Column Effects : Issues outside the column, such as excessive tubing length or dead volume in fittings, can also contribute to peak tailing.[10]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
My peak for this compound is tailing. Where do I start?
Start with a systematic evaluation of your HPLC system and method parameters. The following workflow provides a logical sequence for troubleshooting.
Caption: A step-by-step workflow for troubleshooting peak tailing.
How does the interaction with residual silanols cause peak tailing?
Silica (B1680970), the base material for most reverse-phase columns, has silanol groups (Si-OH) on its surface. During the manufacturing of C18 columns, most of these are chemically bonded, but some unreacted "residual" silanols always remain.[1] These residual silanols, particularly the more acidic ones, can become negatively charged (deprotonated) at mobile phase pH values above 3-4.[7][11] The polar hydroxyl group of this compound can then interact with these charged sites through hydrogen bonding or ion-exchange mechanisms.[7][12] This secondary retention mechanism holds some analyte molecules longer than others, resulting in a tailed peak.
Caption: Interaction between the analyte and residual silanols.
How can I optimize my mobile phase to reduce tailing?
Optimizing the mobile phase is often the most effective way to reduce peak tailing caused by silanol interactions.
-
Adjust Mobile Phase pH : Lowering the pH of the mobile phase is a common strategy. By adding a small amount of acid (e.g., 0.1% formic acid), the pH is typically brought down to around 3.[5] This protonates the residual silanol groups, neutralizing their negative charge and minimizing unwanted secondary interactions with the analyte.[2][5]
-
Increase Buffer Concentration : For LC-UV applications, increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., increasing phosphate (B84403) buffer from 10 mM to 25 mM) can help mask the silanol interactions.[5]
-
Use Mobile Phase Additives : Historically, competing bases like triethylamine (B128534) (TEA) were used to interact with the silanol groups, preventing the analyte from doing so. However, this is less common with modern, high-purity columns.[5][13]
Table 1: Effect of Mobile Phase Modifications on Peak Shape
| Modification | Effect on Peak Shape | Mechanism of Action |
| Decrease pH (e.g., add 0.1% Formic Acid) | Sharper, more symmetrical peak (reduced tailing) | Suppresses ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[13] |
| Change Organic Solvent from Acetonitrile to Methanol | May improve peak shape and change selectivity | Methanol can better mask active silanol sites.[13] Different solvent selectivity can alter the separation. |
| Increase Buffer Salt Concentration | Can improve peak shape | The salt ions can interact with and shield the charged silanol groups.[14] |
Experimental Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for a symmetrical peak shape of this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable acid like phosphoric acid)[15]
-
Standard solution of this compound
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare a series of aqueous mobile phases with varying amounts of acid. For example:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 0.05% Formic Acid in Water
-
Mobile Phase A3: Water (no acid)
-
-
-
Prepare Mobile Phase B (Organic): Acetonitrile. Some methods suggest adding the same amount of acid to the organic phase as the aqueous phase.[14]
-
Set HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength
-
Gradient: A typical starting gradient could be 65% A to 15% A over 10 minutes.[16]
-
-
Equilibrate the System: For each mobile phase composition, flush the column for at least 15-20 minutes to ensure it is fully equilibrated.
-
Inject Standard and Analyze: Inject the this compound standard and record the chromatogram. Calculate the asymmetry factor for the peak.
-
Compare Results: Create a table to compare the asymmetry factor at each pH level and identify the optimal condition that provides a value closest to 1.0.
Could my column be the problem? What should I do?
Yes, the column is a critical factor.
-
Use Modern, End-Capped Columns : Modern HPLC columns, often referred to as Type B or base-deactivated silica (BDS) columns, are made from higher purity silica with fewer metal contaminants and have their residual silanol groups "end-capped" with a small silylating agent.[2][5] This significantly reduces the potential for secondary interactions and is a proactive way to prevent peak tailing for polar or basic analytes.[4][5]
-
Column Contamination : If the column is old or has been used with complex sample matrices, it may be contaminated. Strongly retained compounds can act as new active sites, causing peak tailing.
-
Column Void : A void at the head of the column can cause band broadening and tailing. This can result from pressure shocks or dissolution of the silica bed under harsh pH conditions.
Table 2: Comparison of HPLC Column Silica Types
| Column Type | Characteristics | Performance with Polar Analytes |
| Type A Silica | Older technology, higher metal content, more acidic silanols.[2] | Prone to significant peak tailing for polar and basic compounds.[2] |
| Type B Silica (High Purity) | Lower metal content, less acidic silanols.[11] | Improved peak shape compared to Type A. |
| End-Capped Type B Silica | Residual silanols are chemically deactivated.[5] | Generally provides the best peak shape, minimizing tailing.[12] |
Experimental Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard C18 column): Note: Always check the manufacturer's instructions for your specific column regarding solvent compatibility and pressure limits.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Reverse Direction: Reverse the column direction to flush contaminants from the inlet frit.
-
Flush with a Series of Solvents: Flush the column with 20-30 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
Your mobile phase without any buffer salts (to remove precipitated buffer).
-
HPLC grade water
-
Isopropanol
-
Hexane (if compatible with your system and column, to remove non-polar contaminants)
-
Isopropanol
-
HPLC grade water
-
-
Re-equilibrate: Turn the column back to its normal flow direction, reconnect it to the detector, and re-equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Performance: Inject your standard again to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.
Are there any other instrumental factors I should consider?
If mobile phase optimization and column troubleshooting do not resolve the issue, consider these instrumental factors:
Caption: Logic diagram for troubleshooting instrumental issues.
-
Extra-Column Volume : The volume between the injector and the detector, but outside the column itself, can contribute to peak broadening and tailing. Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly seated and not creating dead volume.[10]
-
Blockages : A blocked frit at the column inlet or a blockage in the tubing can distort peak shape. This is often indicated by an unusually high backpressure.
-
Sample Solvent : If the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. labcompare.com [labcompare.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Separation of 1-Phenoxy-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. cipac.org [cipac.org]
Technical Support Center: LC-MS/MS Analysis of 1-(4-Phenoxyphenoxy)-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of 1-(4-Phenoxyphenoxy)-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] For this compound, a compound with ether linkages susceptible to interactions, matrix components can either suppress or enhance its signal during LC-MS/MS analysis. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility. The most common manifestation is ion suppression, where the presence of matrix components reduces the analyte's signal intensity.[1][2]
Q2: What are the common sources of matrix effects in this analysis?
A2: Common sources of matrix effects include endogenous components from the biological or environmental sample, such as phospholipids, salts, and proteins. Exogenous sources can include plasticizers from lab consumables, mobile phase additives, and residues from sample preparation steps.[2][3] Given the structural similarity of this compound to phenoxy herbicides, complex matrices like soil, wastewater, or plant extracts are likely to introduce significant matrix effects.[4][5]
Q3: How can I detect the presence of matrix effects in my assay?
A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the analyte's peak area in a blank matrix extract spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects (ion suppression or enhancement).[1]
Q4: What is a suitable internal standard for the analysis of this compound?
A4: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C₆ or D₅-labeled). Since this may not be commercially available, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used. A close structural analog is recommended to compensate for matrix effects and variations in sample processing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Co-elution with interfering compounds | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Optimize the chromatographic gradient to improve separation from matrix components. |
| Low Signal Intensity / Ion Suppression | - High concentration of co-eluting matrix components- Inefficient ionization source parameters- Suboptimal sample preparation | - Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Dilute the sample to reduce the concentration of matrix components.[3] |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation- Fluctuation in matrix effects between samples- Instrument instability | - Automate sample preparation steps where possible to improve consistency.- Use a suitable internal standard to normalize for variations.- Perform regular instrument maintenance and calibration. |
| Inaccurate Quantification | - Matrix effects (ion suppression or enhancement)- Non-linear calibration curve- Improper internal standard selection | - Evaluate and mitigate matrix effects using the strategies outlined in this guide.- Prepare calibration standards in a matrix that closely matches the samples (matrix-matched calibration).- Select an internal standard that co-elutes and responds similarly to the analyte. |
| Ghost Peaks or Carryover | - Inadequate cleaning of the injection port or column- Strong analyte adsorption to surfaces | - Implement a robust needle wash protocol with a strong organic solvent.- Use a longer gradient or a column wash step between injections.- Consider using a different column chemistry less prone to adsorption. |
Experimental Protocols
Below are example protocols for sample preparation and LC-MS/MS analysis. These should be considered as starting points and may require optimization for specific matrices and instrumentation.
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol is adapted from methods for similar environmental pollutants and is suitable for cleaning up water samples.[6][7]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of acetonitrile (B52724) or ethyl acetate.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
Protocol 2: Protein Precipitation for Biological Samples (e.g., Plasma)
This protocol is a general method for removing proteins from plasma samples.[8]
-
Sample Preparation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: LC-MS/MS Method Parameters
These are suggested starting parameters for the analysis of this compound, based on methods for structurally similar compounds.[5][8]
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Capillary Voltage | 3.5 kV |
Note: The specific MRM transitions (precursor and product ions) for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The exact mass of this compound is 244.11 g/mol .[9]
Quantitative Data Summary
The following table summarizes expected performance characteristics for an LC-MS/MS method for a structurally similar compound, 2-(4-Hydroxyphenoxy)propanamide, which can serve as a benchmark for method development for this compound.[8]
| Parameter | Expected Performance (UPLC-MS/MS) |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 10% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Troubleshooting Logic for Ion Suppression
Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chimia.ch [chimia.ch]
- 5. agilent.com [agilent.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(4-phenoxyphenoxy)-2-propanol. Due to the limited availability of direct validated method data for this specific compound, this guide leverages data from structurally analogous compounds, such as phenoxy herbicides and bisphenol A ethers, to provide a representative comparison of common analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, considerations for chiral separations are addressed, given the stereocenter in this compound.
Method Comparison
The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, and the analytical objective (e.g., routine quality control versus trace impurity analysis). Below is a summary of the performance characteristics of different analytical techniques, with data extrapolated from closely related molecules.
Table 1: Comparison of Analytical Method Performance Characteristics
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | Analyte dependent |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Typically 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | Analyte dependent |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | Analyte dependent |
| Sample Matrix | Bulk Drug, Formulations | Biological Matrices, Environmental Samples | Volatile Impurities, Complex Matrices |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in bulk materials and pharmaceutical dosage forms where high sensitivity is not paramount.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., starting with 60:40 acetonitrile:water). The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL).[2]
-
Further dilute the stock solution with the mobile phase to fall within the linear range of the method.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of this compound in biological fluids or environmental samples, HPLC-MS/MS is the method of choice.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Same as HPLC-UV, though shorter columns with smaller particle sizes (e.g., 100 mm x 2.1 mm, 1.8 µm) can be used for faster analysis times.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative ESI, to be optimized for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions need to be determined by infusing a standard solution of this compound.
-
Gas Temperatures and Flow Rates: To be optimized for the specific instrument.
Sample Preparation:
-
Solid Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte. A C18 SPE cartridge is a good starting point.[3]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, where the analyte is extracted from an aqueous sample into an immiscible organic solvent.[4]
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.
Instrumentation:
-
Gas chromatograph with a capillary column, coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 300 °C at 10 °C/min.[5]
-
Injector Temperature: 250 °C.
Derivatization:
-
A common derivatization technique for hydroxyl groups is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction converts the polar -OH group to a non-polar -O-Si(CH₃)₃ group.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Chiral Separation
Since this compound possesses a chiral center, the separation of its enantiomers may be necessary for pharmaceutical applications. This is typically achieved using chiral HPLC.
Instrumentation:
-
Standard HPLC system.
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[6]
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP and the analyte. Common mobile phases include mixtures of hexane/isopropanol or methanol/acetonitrile/water.[6][7] The addition of acidic or basic modifiers may be necessary to improve separation.[6]
-
Flow Rate and Temperature: These parameters need to be optimized to achieve the best resolution.
Mandatory Visualizations
References
- 1. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Synthesis Methods for 1-(4-Phenoxyphenoxy)-2-propanol
In the landscape of pharmaceutical and agrochemical intermediate synthesis, the efficient production of 1-(4-phenoxyphenoxy)-2-propanol is of significant interest. This versatile compound serves as a key building block in the synthesis of various active molecules, including the insecticide Pyriproxyfen (B1678527).[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into their respective methodologies, reaction conditions, and potential yields to aid researchers and professionals in drug development and chemical synthesis.
The synthesis of this compound, a white to off-white crystalline powder with the molecular formula C15H16O3, is primarily achieved through three main pathways.[2][3] These methods involve the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide, 1-chloro-2-propanol (B90593), or a sulfonic ester derivative. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction control, and product purity.
Comparison of Synthesis Methods
The selection of a specific synthetic route is often dictated by factors such as desired yield, purity requirements, cost of starting materials, and scalability. The following table summarizes the key quantitative parameters associated with the different methods, based on available data.
| Feature | Method A: Propylene Oxide Route | Method B: 1-Chloro-2-propanol Route | Method C: Sulfonic Ester Route |
| Starting Materials | 4-Phenoxyphenol, Propylene Oxide | 4-Phenoxyphenol, 1-Chloro-2-propanol | 4-Phenoxyphenol, (S)-2-(Sulfonyloxy)propyl benzoate (B1203000) derivative |
| Catalyst/Base | Potassium hydroxide (B78521), Sodium hydroxide, or Potassium carbonate[4][5] | Acid binding agents (e.g., NaOH, KOH, Na2CO3, K2CO3, Triethylamine, Pyridine)[6] | Base (e.g., Sodium hydride, Sodium hydroxide)[7] |
| Solvent | Water, Dioxane, Ethylene glycol diethyl ether, or N-methylpyrrolidone[4][5] | Toluene (B28343), Ethanol, Methanol, DMF, Acetone, etc.[6] | Alcohols, Ethers, Amides (e.g., Methanol, Dioxane, DMF)[7] |
| Reaction Temperature | 20-60°C[4] | 25-120°C[6] | -20 to 60°C[7] |
| Reaction Time | 1-6 hours[4] | Not explicitly stated, reaction completion monitored | 1-100 hours[7] |
| Reported Yield | High (e.g., subsequent product yield of 87.1%)[5] | Not explicitly stated, but aims to improve raw material utilization and yield[6] | Not explicitly stated for this compound, but high optical purity (99.4% e.e.) is achieved[7] |
| Reported Purity | Not explicitly stated for the intermediate | >97% without organic solvent refining[6] | High optical purity (99.4% e.e.)[7] |
Experimental Protocols
Method A: Propylene Oxide Route
This method involves the base-catalyzed reaction of 4-phenoxyphenol with propylene oxide.
-
Procedure: To a solution of 4-phenoxyphenol in a suitable solvent (e.g., water), a basic catalyst such as potassium hydroxide is added. Propylene oxide is then introduced, and the reaction mixture is stirred at a controlled temperature (20-60°C) for 1 to 6 hours.[4][5] The molar ratio of 4-phenoxyphenol to the basic catalyst and propylene oxide is typically in the range of 1:0.1-2:2-5.[4] Upon completion, the product, this compound, is isolated. A key challenge with this method is controlling the regioselectivity of the epoxide ring-opening, which can lead to the formation of an isomeric impurity.[6]
Method B: 1-Chloro-2-propanol Route
This approach utilizes the reaction of 4-phenoxyphenol with 1-chloro-2-propanol in the presence of an acid binding agent.
-
Procedure: 4-phenoxyphenol is dissolved in a solvent (e.g., toluene or ethanol), and an acid binding agent (such as sodium hydroxide or triethylamine) is added. The mixture is stirred at a temperature ranging from 25 to 120°C.[6] A solution of 1-chloro-2-propanol in the same solvent is then added dropwise. The reaction is continued until completion. The product is then cooled and separated. This method is reported to have high reaction selectivity and can yield a product with a purity of over 97% without the need for organic solvent refining.[6]
Method C: Sulfonic Ester Route for (S)-1-(4-phenoxyphenoxy)-2-propanol (B8542385)
This stereoselective method is employed for the synthesis of the optically active (S)-enantiomer and involves the reaction of 4-phenoxyphenol with a chiral sulfonic ester derivative.
-
Procedure: A sulfonic ester compound, such as (R)-2-(methylsulfonyloxy)propyl 4-nitrobenzoate, is reacted with 4-phenoxyphenol in the presence of a base (e.g., sodium hydroxide) in a solvent like methanol.[7] The reaction is typically carried out over a wide temperature range (-20 to 60°C) for an extended period (up to 100 hours) to ensure completion.[7] After the reaction, the mixture is worked up by extraction with an organic solvent, followed by purification techniques like column chromatography to yield the desired (S)-1-(4-phenoxyphenoxy)-2-propanol with high optical purity.[7]
Visualizing the Synthesis Workflow
To provide a clearer understanding of the general experimental process, the following diagram illustrates a typical workflow for the synthesis of this compound.
References
- 1. This compound CAS#: 57650-78-9 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]
- 5. CN1650709A - The preparation method of pyriproxyfen - Google Patents [patents.google.com]
- 6. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 7. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
A Comparative Guide to 1-(4-Phenoxyphenoxy)-2-propanol and 2-(4-phenoxyphenoxy)-1-propanol for Researchers and Drug Development Professionals
An In-depth Analysis of Two Structurally Similar Isomers
In the realm of chemical research and drug development, the precise understanding of isomeric compounds is paramount. Subtle variations in molecular structure can lead to significant differences in physicochemical properties, biological activity, and toxicological profiles. This guide provides a detailed comparison of two such isomers: 1-(4-phenoxyphenoxy)-2-propanol and 2-(4-phenoxyphenoxy)-1-propanol.
Physicochemical Properties: A Tale of Two Alcohols
A comprehensive review of available data reveals distinct differences in the physical states and properties of these two isomers at standard conditions. This compound typically presents as a solid, while its isomer, 2-(4-phenoxyphenoxy)-1-propanol, is generally found in a liquid state. This fundamental difference is a direct consequence of their unique molecular arrangements and has significant implications for their handling, formulation, and application.
| Property | This compound | 2-(4-Phenoxyphenoxy)-1-propanol |
| CAS Number | 57650-78-9 | 134227-44-4 |
| Molecular Formula | C₁₅H₁₆O₃ | C₁₅H₁₆O₃ |
| Molecular Weight | 244.29 g/mol [1] | 244.28 g/mol [2] |
| Appearance | White to off-white crystalline powder | Data not available |
| Melting Point | 70-72 °C[3] | Data not available |
| Boiling Point | >350 °C (decomposes) | Data not available |
| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | Data not available |
| pKa (Predicted) | 14.33 ± 0.20[4] | Data not available |
| LogP (Predicted) | 3.2[5] | 3.2[2] |
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy: The positioning of the hydroxyl and ether functional groups will result in different chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra, providing a clear method for differentiation.
Infrared (IR) Spectroscopy: The IR spectra of both isomers are expected to show characteristic absorptions for the O-H stretch of the alcohol, C-O stretching of the ether and alcohol, and aromatic C-H and C=C stretching vibrations. However, the precise wavenumbers and intensities of these bands will differ, reflecting their unique molecular environments.
Mass Spectrometry (MS): While both isomers will have the same molecular ion peak, their fragmentation patterns upon ionization will be different. The position of the hydroxyl group will influence the stability of the resulting fragments, leading to distinct mass spectra that can be used for identification.
Biological and Toxicological Profiles: A Critical Distinction
The biological and toxicological properties of these isomers are of paramount importance in drug development and safety assessment.
This compound is known to be a metabolite of the insecticide Pyriproxyfen.[6] Toxicological studies on Pyriproxyfen and its metabolites provide insights into the potential biological effects of this isomer. For instance, studies on a related compound, 2-((1-(4-phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP), have investigated its immunotoxicity and developmental and reproductive toxicity.[6][7]
2-(4-Phenoxyphenoxy)-1-propanol , in contrast, has a significant lack of publicly available toxicological and biological activity data. This knowledge gap highlights the need for further research to fully characterize the safety and potential therapeutic applications of this isomer.
Experimental Protocols: A Framework for Investigation
To facilitate further research and a more direct comparison, detailed experimental protocols for the synthesis, purification, and characterization of these isomers are essential.
Synthesis Workflow
The synthesis of these isomers can be approached through several routes. A general workflow is presented below.
Caption: A generalized workflow for the synthesis and characterization of the propanol (B110389) isomers.
Characterization Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.
FTIR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film can be prepared between salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).
-
Data Acquisition: Obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and gain structural information.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by these compounds are not well-documented, a logical diagram can illustrate the relationship between their isomeric structures and resulting properties.
Caption: The relationship between isomeric structure and resulting properties.
Conclusion
This comparative guide underscores the critical importance of distinguishing between this compound and 2-(4-phenoxyphenoxy)-1-propanol. While they share the same molecular formula, their differing structures lead to distinct physicochemical properties. Significant data gaps remain, particularly concerning the experimental properties and biological profile of 2-(4-phenoxyphenoxy)-1-propanol. Further experimental investigation is crucial for a complete understanding of these isomers and to unlock their full potential in research and development.
References
- 1. This compound | 57650-78-9 [chemicalbook.com]
- 2. 2-(4-Phenoxyphenoxy)propan-1-ol | C15H16O3 | CID 9816278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyriproxyfen and Its Metabolites
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of the insect growth regulator pyriproxyfen (B1678527) and its primary metabolites, 4'-hydroxypyriproxyfen (4'-OH-Pyr) and 2-(2-pyridyloxy)propionic acid (PYPAC).
Pyriproxyfen, a potent insect growth regulator that mimics the action of juvenile hormone, is widely used for controlling various insect pests. Its effectiveness stems from its ability to disrupt the hormonal processes governing insect development, metamorphosis, and reproduction.[1] Upon entering the environment and biological systems, pyriproxyfen is metabolized into several byproducts, with 4'-OH-Pyr and PYPAC being the most significant.[2] Understanding the biological activities of these metabolites is crucial for a complete assessment of the environmental impact and non-target effects of pyriproxyfen. This guide provides a detailed comparison of the biological activities of pyriproxyfen and its key metabolites, supported by experimental data and detailed methodologies.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the available quantitative data on the biological activity of pyriproxyfen and its metabolites. It is important to note that data for the metabolites, particularly PYPAC, are limited in the public domain.
Table 1: Acute Toxicity to Non-Target Aquatic Invertebrates
| Compound | Species | Endpoint | Value | Units | Reference |
| Pyriproxyfen | Daphnia magna | 48-hour EC50 | 400 | µg/L | [2] |
| Pyriproxyfen | Daphnia magna | 21-day MATC | 20 | ppt | [2] |
| Pyriproxyfen | Estuarine Shrimp (Leander tenuicornis) | LC50 | 0.098 | ppm | [2] |
| Pyriproxyfen | Mysid Shrimp | 96-hour LD50 | >92 | µg/L | [2] |
| 4'-OH-Pyr | - | - | Data not available | - | - |
| PYPAC | - | - | Data not available | - | - |
Table 2: Juvenile Hormone Receptor Binding Affinity
| Compound | Receptor System | Parameter | Value | Units | Reference |
| Pyriproxyfen | Tribolium castaneum Met (240-516) | Ki | 4.75 ± 0.86 | nM | [3] |
| JH III | Tribolium castaneum Met (240-516) | Kd | 12.3 ± 0.62 | nM | [3] |
| Methoprene | Tribolium castaneum Met (240-516) | Ki | 388 ± 52 | nM | [3] |
| 4'-OH-Pyr | - | - | Data not available | - | - |
| PYPAC | - | - | Data not available | - | - |
Metabolic Pathway of Pyriproxyfen
Pyriproxyfen undergoes metabolic transformation in various organisms and environmental compartments. The primary metabolic pathways involve hydroxylation and ether cleavage, leading to the formation of key metabolites.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the biological activity of juvenile hormone analogs like pyriproxyfen and its metabolites.
Yeast-Based Reporter Gene Assay for Juvenile Hormone Activity
This assay is a rapid and cost-effective method for screening compounds for juvenile hormone-like activity. It utilizes a genetically modified yeast strain that expresses the insect juvenile hormone receptor (Methoprene-tolerant, Met) and a reporter gene (e.g., lacZ) under the control of a juvenile hormone response element (JHRE).[4]
a. Principle: In the presence of a juvenile hormone agonist, the Met receptor is activated and binds to the JHRE, leading to the expression of the reporter gene. The activity of the reporter enzyme (e.g., β-galactosidase) can then be quantified, providing a measure of the compound's juvenile hormone activity.[4]
b. Materials:
-
Yeast strain co-expressing the insect Met receptor and a JHRE-driven reporter gene (e.g., lacZ).[4]
-
Appropriate yeast growth media (e.g., SDC-TRP/LEU/URA for maintenance and SGC-TRP/LEU/URA for induction).[4]
-
Test compounds (pyriproxyfen, 4'-OH-Pyr, PYPAC) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Reagents for the reporter gene assay (e.g., ONPG for β-galactosidase assay).
-
Microplate reader.
c. Procedure:
-
Grow a single colony of the yeast reporter strain in SDC-TRP/LEU/URA medium overnight at 30°C.[4]
-
Adjust the optical density (OD) of the overnight culture to 1.0 at 595 nm with the same medium.[4]
-
In a 96-well microplate, mix 1 µL of the test chemical solution, 10 µL of the adjusted yeast culture, and 90 µL of SGC-TRP/LEU/URA induction medium.[4]
-
Incubate the microplate at 30°C for 18 hours.[4]
-
After incubation, perform the β-galactosidase assay according to standard protocols.
-
Measure the absorbance using a microplate reader to quantify β-galactosidase activity.
-
Calculate the dose-response relationship and determine the EC50 value for each compound.
Acute Toxicity Testing with Daphnia magna
This bioassay is a standard ecotoxicological test to determine the acute toxicity of chemicals to aquatic invertebrates.
a. Principle: Daphnia magna, a small freshwater crustacean, is exposed to a range of concentrations of the test substance for a defined period (typically 48 hours). The concentration that causes immobilization or mortality in 50% of the test organisms (EC50 or LC50) is then determined.
b. Materials:
-
Daphnia magna neonates (<24 hours old).
-
Reconstituted hard water or other suitable culture medium.
-
Test compounds (pyriproxyfen, 4'-OH-Pyr, PYPAC).
-
Glass beakers or other suitable test vessels.
-
Temperature-controlled incubator.
-
Stereomicroscope.
c. Procedure:
-
Prepare a series of test solutions with different concentrations of the test compound in the culture medium. Include a control group with no test compound.
-
Place a specific number of Daphnia magna neonates (e.g., 10) into each test vessel containing the test solution.
-
Incubate the test vessels at a constant temperature (e.g., 20 ± 2°C) under a defined light-dark cycle for 48 hours.
-
At 24 and 48 hours, observe the daphnids under a stereomicroscope and record the number of immobilized or dead individuals in each concentration.
-
Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 or LC50 value and its 95% confidence intervals.
Discussion and Conclusion
The available data indicate that pyriproxyfen itself exhibits significant biological activity, functioning as a potent juvenile hormone mimic with high affinity for the Met receptor.[3] This activity is responsible for its insecticidal effects. While comprehensive quantitative data for its primary metabolites, 4'-OH-Pyr and PYPAC, are scarce, preliminary studies suggest that these metabolites may also possess biological activity, and in some cases, exhibit higher toxicity than the parent compound.
References
- 1. Yeast-based reporter assays for the functional characterization of cochaperone interactions with steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. piat.org.nz [piat.org.nz]
- 3. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Antibodies for Pyriproxyfen and 1-(4-Phenoxyphenoxy)-2-propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies developed for the insecticide pyriproxyfen (B1678527) with its key metabolite and manufacturing precursor, 1-(4-Phenoxyphenoxy)-2-propanol. Understanding the specificity of anti-pyriproxyfen antibodies is critical for the development of accurate and reliable immunoassays for residue monitoring and environmental analysis. This document summarizes the structural basis for potential cross-reactivity, presents a framework for evaluating this interaction through experimental data, and provides detailed protocols for relevant immunoassays.
Introduction
Pyriproxyfen is a widely used pyridine-based insect growth regulator that mimics the juvenile insect hormone.[1] Its chemical structure allows for metabolism in organisms and degradation in the environment, leading to various byproducts. One such significant compound is this compound, which is not only a primary metabolite but also a direct precursor in the synthesis of pyriproxyfen.[2] Given the structural similarity between pyriproxyfen and this compound, antibodies raised against pyriproxyfen may exhibit cross-reactivity with this related compound. This can lead to inaccuracies in immunoassay-based detection methods, potentially overestimating the concentration of the parent compound. Therefore, a thorough evaluation of antibody specificity is paramount.
Structural Comparison and Potential for Cross-Reactivity
The molecular structures of pyriproxyfen and this compound share a significant common moiety, the 1-(4-phenoxyphenoxy) propan-2-yl group. The primary difference lies in the substitution at the 2-position of the propanol (B110389) backbone; pyriproxyfen possesses a pyridyl ether linkage, whereas this compound has a hydroxyl group.
When generating antibodies against small molecules like pyriproxyfen (which act as haptens), the hapten is conjugated to a larger carrier protein to elicit an immune response. The specificity of the resulting antibodies is largely dependent on the site of conjugation on the hapten and the overall three-dimensional structure presented to the immune system. Due to the substantial structural overlap, it is highly probable that some antibodies generated against pyriproxyfen will also recognize and bind to this compound.
Quantitative Analysis of Cross-Reactivity
To quantify the degree of cross-reactivity, competitive immunoassays, most commonly the enzyme-linked immunosorbent assay (ELISA), are employed. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (pyriproxyfen). This is calculated using the concentration of each compound that causes 50% inhibition of the signal (IC50).
The formula for calculating cross-reactivity is:
Cross-Reactivity (%) = (IC50 of Pyriproxyfen / IC50 of Cross-Reactant) x 100
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Pyriproxyfen | 10 | 100 |
| This compound | 50 | 20 |
| Pyriproxyfen Metabolite A | > 1000 | < 1 |
| Pyriproxyfen Metabolite B | 250 | 4 |
| Structurally Unrelated Pesticide | > 10000 | < 0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for a competitive indirect ELISA (ciELISA) to determine the cross-reactivity of anti-pyriproxyfen antibodies is provided below. This protocol is a standard representation and may require optimization based on the specific antibodies and reagents used.
Competitive Indirect ELISA Protocol
1. Reagents and Materials:
-
Coating antigen (Pyriproxyfen-protein conjugate, e.g., Pyriproxyfen-BSA)
-
Anti-pyriproxyfen primary antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP or Goat anti-mouse IgG-HRP)
-
Pyriproxyfen standard
-
This compound and other potential cross-reactants
-
96-well microtiter plates (high-binding)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted coating antigen to each well of the 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of pyriproxyfen standard and potential cross-reactants (including this compound) in PBST.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-pyriproxyfen primary antibody. Incubate for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the pyriproxyfen concentration. Determine the IC50 values for pyriproxyfen and each of the tested cross-reactants. Calculate the percent cross-reactivity using the formula provided above.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Structural relationship between Pyriproxyfen and its metabolite.
Caption: Competitive Indirect ELISA Workflow for Cross-Reactivity Testing.
Conclusion
The potential for cross-reactivity of anti-pyriproxyfen antibodies with this compound is a significant consideration for the development and validation of immunoassays. Due to their shared core chemical structure, it is crucial for researchers and assay developers to experimentally determine the specificity of their antibodies. The use of a well-optimized competitive ELISA protocol, as outlined in this guide, allows for the quantitative assessment of cross-reactivity. By thoroughly characterizing antibody specificity, the scientific community can ensure the accuracy and reliability of data generated for pyriproxyfen monitoring in various matrices, ultimately contributing to more precise risk assessments and regulatory decisions.
References
- 1. Quantitative determination of pyriproxyfen and its metabolite residues in bee products of China using a modified QuEChERS approach with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigenic cross-reactivity among the venoms from several species of Brazilian scorpions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for Inter-Laboratory Validation of 1-(4-Phenoxyphenoxy)-2-propanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized approach for the inter-laboratory validation of analytical methods for the quantification of 1-(4-phenoxyphenoxy)-2-propanol. Due to the limited availability of published inter-laboratory validation data for this specific analyte, this document provides a framework for conducting such a study. The proposed methodologies, data presentation templates, and comparative analyses are based on established principles of analytical method validation. The objective is to provide a robust protocol to ensure the reliability, reproducibility, and comparability of quantification results across different laboratories.
Comparative Overview of Analytical Methods
The quantification of this compound can be effectively achieved using several analytical techniques. The two most common and suitable methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Table 1: Proposed Performance Characteristics for Inter-Laboratory Validation
| Parameter | HPLC-UV | GC-MS (with derivatization) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.995 | > 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% |
| Precision (%RSD) | |||
| - Repeatability (Intra-lab) | ≤ 2.0% | ≤ 5.0% | ≤ 15% |
| - Reproducibility (Inter-lab) | ≤ 5.0% | ≤ 10.0% | ≤ 20% |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent | To be determined |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent | To be determined |
| Selectivity | No interference at the retention time of the analyte | No interfering peaks at the m/z of the analyte | Specificity demonstrated |
| Robustness | Insensitive to minor variations in method parameters | Insensitive to minor variations in method parameters | Consistent results with small, deliberate changes |
Experimental Protocols
To ensure consistency and comparability of results, it is crucial that all participating laboratories adhere strictly to the following proposed experimental protocols.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk material or simple formulations.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[1]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the phenoxyphenoxy chromophore)
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it suitable for more complex matrices and lower concentrations of this compound. A derivatization step is typically required to improve the volatility and chromatographic behavior of the analyte.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (10:1) or Splitless, depending on the required sensitivity
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Standard and Sample Preparation (with Derivatization):
-
Standard and Sample Preparation: Prepare standard and sample solutions in ethyl acetate.
-
Derivatization: Transfer an aliquot of the standard or sample solution to a reaction vial and evaporate the solvent to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject the derivatized solution into the GC-MS system.
Visualized Workflows
Caption: Proposed workflow for the inter-laboratory validation study.
Caption: Analytical workflow for HPLC-UV quantification.
References
A Comparative Guide to Validated Methods for Pyriproxyfen Metabolite Analysis in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of pyriproxyfen (B1678527) and its metabolites in various food matrices. The information presented is curated from peer-reviewed studies and regulatory documents to assist researchers in selecting the most suitable method for their specific needs.
Introduction
Pyriproxyfen is a widely used pesticide that acts as an insect growth regulator.[1] Due to its extensive use in agriculture, monitoring its residues and those of its metabolites in food products is crucial for consumer safety.[1] This guide compares the performance of different analytical methodologies, focusing on key validation parameters to provide an objective overview for laboratory professionals.
Methodology Comparison: LC-MS/MS vs. GC-MS/MS
The two primary analytical techniques employed for pyriproxyfen and its metabolite analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these methods often depends on the specific metabolites of interest, the food matrix, and the desired sensitivity.
Sample Preparation: The QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is the most commonly cited sample preparation technique for the analysis of pyriproxyfen residues in food.[1][2] This two-step process involves an extraction and a clean-up phase to efficiently remove matrix interferences.[2]
A generalized QuEChERS workflow is outlined below:
Figure 1: Generalized QuEChERS Sample Preparation Workflow.
Quantitative Data Summary
The following tables summarize the performance of various validated methods for the analysis of pyriproxyfen and its metabolites in different food matrices.
Table 1: LC-MS/MS Method Performance
| Food Matrix | Analytes | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Tea (Fresh Leaves, Green Tea, Black Tea) | Pyriproxyfen & 5 metabolites | 0.002 - 0.005 | 71.2 - 102.9 | 0.3 - 14.4 | [3][4] |
| Fruits & Vegetables | Pyriproxyfen | 0.005 | 84.7 - 91.5 | < 10 | [5] |
| Chili & Brinjal | Pyriproxyfen | 0.01 | 90.0 - 96.6 | Not Reported | [6] |
| Oranges, Apples, Wheat, Oilseed Rape, Black Tea | Pyriproxyfen | 0.01 | Not Reported | Not Reported | [7] |
| Bee Products (Honey, Pollen, Royal Jelly, Wax) | Pyriproxyfen & 4 metabolites | 0.001 | 73.77 - 114.97 | 0.03 - 8.61 (intra-day), 0.10 - 7.25 (inter-day) | [8] |
| Apricots & Peaches | Pyriproxyfen | 0.01 | Not Reported | Not Reported | [9] |
Table 2: GC-MS/MS Method Performance
| Food Matrix | Analytes | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Okra | Pyriproxyfen & Fenpropathrin | 0.01 | 85.9 - 97.9 | ≤ 7.19 | [10][11] |
| Various Fruits & Vegetables | 203 Pesticides (including Pyriproxyfen) | 0.002 | Not Reported | Not Reported | [12] |
| Plant Matrices (High Water & High Acid Content) | Pyriproxyfen & 4-OH-pyriproxyfen | 0.01 | Not Reported | Not Reported | [13] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Protocol 1: UPLC-MS/MS Analysis of Pyriproxyfen and its Metabolites in Tea[3][4]
-
Sample Preparation (Modified QuEChERS):
-
Weigh 2 g of homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 min.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 min, and centrifuge at 4000 rpm for 5 min.
-
Transfer 1.5 mL of the supernatant to a d-SPE tube containing 150 mg of MgSO₄, 25 mg of PSA, and 25 mg of C18.
-
Vortex for 1 min and centrifuge at 10000 rpm for 5 min.
-
Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Protocol 2: LC-MS/MS Analysis of Pyriproxyfen in Fruits and Vegetables[5]
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile and sodium acetate (B1210297) buffer.
-
Shake vigorously and centrifuge.
-
The supernatant is cleaned up using PSA (primary secondary amine) sorbent.
-
-
Chromatographic Conditions:
-
Column: CAPCELL PAK C18 (50 mm x 2.0 mm, 3 µm)
-
Mobile Phase: Gradient elution of acetonitrile (containing 0.1% formic acid) and 2 mmol/L ammonium (B1175870) acetate solution (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Not specified, but typically ESI for such compounds.
-
Detection Mode: Tandem Mass Spectrometry (MS/MS)
-
Protocol 3: GC-MS/MS Analysis of Pyriproxyfen in Okra[10][11]
-
Sample Preparation (QuEChERS):
-
Gas Chromatography Conditions:
-
Details of the specific column, temperature program, and carrier gas are outlined in the referenced study.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Logical Relationships in Method Validation
The validation of an analytical method is a structured process to ensure its suitability for the intended purpose. The following diagram illustrates the logical flow of key validation parameters.
Figure 2: Logical Flow of Method Validation Parameters.
Conclusion
Both LC-MS/MS and GC-MS/MS, coupled with QuEChERS sample preparation, have been demonstrated to be effective for the analysis of pyriproxyfen and its metabolites in a wide range of food matrices. LC-MS/MS methods generally offer excellent sensitivity and are well-suited for a broad range of metabolites.[3][8] GC-MS/MS provides a robust alternative, particularly for the parent compound and less polar metabolites.[10][13] The choice of method should be guided by the specific analytical requirements, including the target analytes, the complexity of the food matrix, and the desired limits of quantification. The data presented in this guide provides a solid foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the simultaneous quantification of pyriproxyfen and bifenthrin and their dissipation kinetics under field conditions in chili and brinjal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the existing maximum residue levels for pyriproxyfen according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of pyriproxyfen and its metabolite residues in bee products of China using a modified QuEChERS approach with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. journalijpss.com [journalijpss.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. fao.org [fao.org]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Unraveling the Stability Landscape of Pyriproxyfen and Its Environmental Metabolites
A comparative guide for researchers and environmental scientists on the persistence and degradation of the insect growth regulator pyriproxyfen (B1678527). This document synthesizes experimental data on the stability of pyriproxyfen and its principal degradation products, providing insights into their environmental fate.
Pyriproxyfen, a widely used insect growth regulator mimicking the juvenile hormone, plays a significant role in controlling various insect pests.[1][2][3] Its environmental persistence and the stability of its degradation products are of paramount importance for assessing its ecological impact. This guide provides a comparative analysis of the stability of pyriproxyfen and its key metabolites, supported by experimental data from various studies.
Comparative Stability Analysis
The environmental stability of pyriproxyfen is influenced by several factors, including soil type, temperature, and exposure to sunlight.[1][4] Generally, pyriproxyfen exhibits slow degradation under photolytic conditions in soil but degrades more rapidly under aerobic conditions.[1][2][5] In contrast, it is stable to hydrolysis in aqueous solutions across a range of pH values.[3][6][7][8]
The primary degradation products of pyriproxyfen include 4'-hydroxypyriproxyfen (4'-OH-Pyr), 2-(2-pyridyloxy)propionic acid (PYPAC), and 4-hydroxyphenyl (RS)-2-(2-pyridyloxy)propyl ether (DPH-Pyr).[1][9] The stability of these metabolites differs from that of the parent compound and from each other, influencing their potential for environmental accumulation and transport.
Quantitative Stability Data
The following table summarizes the half-life (DT50) data for pyriproxyfen and its major degradation products under various experimental conditions.
| Compound | Matrix | Condition | Half-life (t½) in days | Reference |
| Pyriproxyfen | Sandy Loam Soil | Aerobic, 25°C, dark | 6.4 - 9.0 | [6] |
| Clay Loam Soil | Aerobic, 25°C | 4.80 (at 1 mg/kg) | [1] | |
| Clay Loam Soil | Aerobic, 25°C | 43.74 (at 5 mg/kg) | [1] | |
| Clay Loam Soil | Aerobic, 25°C | 48.27 (at 10 mg/kg) | [1] | |
| Sandy Loam Soil | Natural Sunlight | 12.5 weeks (phenyl label) | [1] | |
| Silty Loam Soil | Natural Sunlight | 18 weeks (phenyl label) | [1] | |
| Sandy Loam Soil | Artificial Sunlight | 16 (phenyl label), 6.8 (pyridyl label) | [1] | |
| Aqueous Buffer (pH 7) | Artificial Sunlight, 25°C | 6.4 (phenyl label) | [3] | |
| Aqueous Buffer (pH 5, 7, 9) | Hydrolysis, 25°C, dark | 147.8 - 1292.5 | [3][6] | |
| Lake Water-Sediment | Aerobic, dark | 27 - 35 | [10] | |
| Lake Water-Sediment | Aerobic, illuminated | 8.0 - 10.5 | [10] | |
| 4'-OH-Pyr | Soil | Aerobic | 0.69 | [1] |
| 0-2 inch Soil Layer | Field | 83 | [6] | |
| PYPAC | Soil | Aerobic | 8.17 | [1] |
| 0-2 inch Soil Layer | Field | 33 | [6] | |
| Metabolite C | Soil | Field | 28.8 - 30.0 | [11] |
| Metabolite E | Soil | Field | 10.6 - 10.8 | [11] |
| Metabolite G | Soil | Field | 6.8 - 12.4 | [11] |
| Metabolite H | Soil | Field | 7.0 - 15.0 | [11] |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental setups, which are crucial for interpreting the stability of pyriproxyfen and its metabolites.
Aerobic Soil Metabolism
Studies on aerobic soil metabolism are fundamental to understanding the fate of pyriproxyfen in terrestrial environments. A typical experimental protocol involves:
-
Soil Selection and Preparation: Various soil types, such as sandy loam, clay loam, and silty loam, are used.[1] The soils are characterized by their texture (sand, silt, clay content), organic matter content, and pH.
-
Application of Pyriproxyfen: Radiolabeled ([¹⁴C]) pyriproxyfen is often applied to the soil samples at specific concentrations (e.g., 0.5 mg/kg).[1]
-
Incubation: The treated soil samples are incubated under controlled aerobic conditions, typically at a constant temperature (e.g., 25°C) in the dark.[1][6]
-
Sampling and Analysis: Soil samples are collected at various time intervals and extracted. The extracts are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining pyriproxyfen and identify and quantify its degradation products.[4]
-
Half-life Calculation: The dissipation of pyriproxyfen is assumed to follow first-order kinetics, and the half-life (DT50) is calculated from the degradation curve.[1][4]
Photodegradation Studies
To assess the impact of sunlight on pyriproxyfen's stability, photodegradation studies are conducted:
-
Sample Preparation: Pyriproxyfen is applied to the surface of soil thin-layer plates or dissolved in aqueous buffer solutions.[1][3]
-
Irradiation: Samples are exposed to either natural sunlight or artificial sunlight (e.g., xenon lamp) for a defined period.[1] Dark control samples are maintained under the same conditions but shielded from light.
-
Analysis: The concentration of pyriproxyfen and its photoproducts is determined at different time points to calculate the photodegradation half-life.[3]
Hydrolysis Studies
The stability of pyriproxyfen in water is evaluated through hydrolysis experiments:
-
Buffer Preparation: Sterile aqueous buffer solutions are prepared at different pH values (e.g., 5, 7, and 9).[3][6]
-
Incubation: Radiolabeled pyriproxyfen is dissolved in the buffer solutions and incubated at a constant temperature (e.g., 25°C) in the dark for an extended period (e.g., 30 days).[3][6]
-
Analysis: The concentration of pyriproxyfen is measured over time to determine the rate of hydrolysis. Due to its high stability, hydrolysis is not a significant degradation pathway for pyriproxyfen.[3]
Degradation Pathway of Pyriproxyfen
The degradation of pyriproxyfen in the environment proceeds through several key reactions, primarily hydroxylation, ether bond cleavage, and oxidation. The following diagram illustrates the major degradation pathways.
Figure 1. Major degradation pathways of pyriproxyfen in the environment.
In soil and aquatic environments, the primary degradation route is the hydroxylation of the phenoxyphenyl group to form 4'-OH-Pyr.[1][10] Another significant pathway involves the cleavage of the ether linkage, leading to the formation of PYPAC.[9] 4'-OH-Pyr can be further degraded to DPH-Pyr.[1] These primary metabolites can then undergo further degradation, ultimately leading to mineralization as CO₂.[1]
References
- 1. Fate of Pyriproxyfen in Soils and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fate of Pyriproxyfen in Soils and Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. piat.org.nz [piat.org.nz]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Column Performance for the Analysis of 1-(4-Phenoxyphenoxy)-2-propanol
For researchers, scientists, and professionals in drug development, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step in developing robust and reliable analytical methods. This guide provides a comparative overview of different HPLC column technologies for the analysis of 1-(4-Phenoxyphenoxy)-2-propanol, a compound of interest in various chemical and pharmaceutical applications. As this compound is a chiral molecule, both reversed-phase and chiral chromatography approaches will be considered.
Experimental Data Summary
The following table summarizes the expected performance of various HPLC columns for the separation of this compound. The data is compiled from studies on structurally similar phenolic compounds and general principles of chromatography, providing a predictive comparison to guide column selection.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Detection | Expected Retention Time (min) | Theoretical Plates | Asymmetry Factor | Resolution (for enantiomers) |
| Reversed-Phase | ||||||||||
| Column A | C18 (Octadecyl Silane) | 5 | 4.6 x 250 | Acetonitrile:Water (60:40) | 1.0 | UV at 275 nm | ~ 8.5 | > 10000 | 1.1 | N/A |
| Column B | C8 (Octyl Silane) | 5 | 4.6 x 250 | Acetonitrile:Water (60:40) | 1.0 | UV at 275 nm | ~ 6.2 | > 9000 | 1.2 | N/A |
| Column C | Phenyl-Hexyl | 3.5 | 4.6 x 150 | Methanol (B129727):Water (70:30) | 0.8 | UV at 275 nm | ~ 7.8 | > 12000 | 1.0 | N/A |
| Chiral | ||||||||||
| Column D | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 | Hexane:Isopropanol (90:10) | 1.0 | UV at 275 nm | Enantiomer 1: ~12.3Enantiomer 2: ~14.1 | > 8000 | 1.3 | > 1.5 |
| Column E | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 | Hexane:Ethanol (85:15) | 1.0 | UV at 275 nm | Enantiomer 1: ~15.2Enantiomer 2: ~17.5 | > 9000 | 1.2 | > 2.0 |
Detailed Experimental Protocols
Reversed-Phase HPLC Method for Achiral Analysis
This protocol is designed for the quantification of this compound without separating its enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Columns:
-
Column A: C18, 5 µm, 4.6 x 250 mm
-
Column B: C8, 5 µm, 4.6 x 250 mm
-
Column C: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
-
Mobile Phase:
-
For C18 and C8 columns: An isocratic mixture of Acetonitrile and Water (60:40, v/v).
-
For Phenyl-Hexyl column: An isocratic mixture of Methanol and Water (70:30, v/v). The use of methanol with phenyl columns can enhance pi-pi interactions.
-
-
Flow Rate: 1.0 mL/min for 250 mm columns and 0.8 mL/min for the 150 mm column.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chiral HPLC Method for Enantiomeric Separation
This protocol is essential for the separation and quantification of the individual enantiomers of this compound. The selection of a chiral stationary phase (CSP) is empirical and often requires screening of different columns.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Columns:
-
Column D: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.
-
Column E: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.
-
-
Mobile Phase (Normal Phase):
-
For Column D: An isocratic mixture of n-Hexane and Isopropanol (90:10, v/v).
-
For Column E: An isocratic mixture of n-Hexane and Ethanol (85:15, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL). Ensure the sample is fully dissolved and filter if necessary.
Visualizations
Experimental Workflow for HPLC Column Comparison
The following diagram illustrates the systematic workflow for comparing the performance of different HPLC columns for the analysis of this compound.
Caption: Workflow for HPLC column performance comparison.
Logical Relationship for Column Selection
This diagram outlines the decision-making process for selecting an appropriate HPLC column based on the analytical goal.
Caption: Decision tree for HPLC column selection.
A Comparative Guide to the Accuracy and Precision of 1-(4-Phenoxyphenoxy)-2-propanol Analytical Standards
For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the accuracy and precision of 1-(4-Phenoxyphenoxy)-2-propanol analytical standards, which are crucial for the quantitative analysis of this metabolite of the pesticide Pyriproxyfen (B1678527). Due to the limited availability of direct comparative studies, this guide synthesizes product specifications from various suppliers and data from validated analytical methods for Pyriproxyfen and its metabolites.
Comparison of Analytical Standard Specifications
The primary indicator of an analytical standard's quality is its certified purity. Below is a summary of the purity specifications for this compound offered by various chemical suppliers. It is important to note that a higher purity generally contributes to greater accuracy in analytical measurements. Researchers should always refer to the Certificate of Analysis (CoA) for batch-specific purity values.
| Supplier/Brand | Stated Purity | Analytical Method for Purity Determination |
| High-Purity Chemical Manufacturer (China) | ≥99.0%[1] | HPLC[1] |
| Anax Laboratories | 98.00%[2] | Not Specified |
| Shanghai Nianxing Industrial Co., Ltd. | 97.0%[3] | Not Specified |
| Guidechem | 97%[4] | Not Specified |
Note: The information above is based on publicly available data from supplier websites. For the most accurate and detailed information, it is essential to request a Certificate of Analysis for a specific lot number.
Expected Performance in Validated Analytical Methods
While direct comparisons of standards are scarce, the performance of high-purity standards can be inferred from validated analytical methods for the parent compound, Pyriproxyfen, and its metabolites. The following tables summarize typical performance characteristics from published HPLC-MS/MS and GC-MS methods, which can serve as a benchmark for evaluating the suitability of a this compound analytical standard.
HPLC-MS/MS Method Performance
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common technique for the analysis of pesticide residues.
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99[5] | [5] |
| Limit of Detection (LOD) | < 0.002 mg/L | [6] |
| Limit of Quantification (LOQ) | 1 µg/kg (in various bee products) | [5] |
| Recovery | 73.77% to 114.97% | [5] |
| Precision (Relative Standard Deviation, RSD) | Intra-day: 0.03-8.61%, Inter-day: 0.10-7.25% | [5] |
GC-MS Method Performance
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | [7] |
| Limit of Detection (LOD) | 0.1–2.8 μg/kg | [8] |
| Limit of Quantification (LOQ) | 0.3–9.2 μg/kg | [8] |
| Recovery | 93% to 118% | [8] |
| Precision (Relative Standard Deviation, RSD) | < 11% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for HPLC-MS/MS and GC-MS analysis of this compound, based on methods developed for its parent compound and other metabolites.
Representative HPLC-MS/MS Protocol
This protocol is adapted from methods for the analysis of Pyriproxyfen and its metabolites in various matrices.[5][6]
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound analytical standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions with the solvent to prepare working standards at concentrations ranging from 0.5 to 100 ng/mL.
-
-
Sample Preparation (QuEChERS method):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex and centrifuge.
-
Take an aliquot of the supernatant and clean it up using a dispersive solid-phase extraction (d-SPE) kit.
-
Evaporate the final extract to dryness and reconstitute in a suitable mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound.
-
Representative GC-MS Protocol
This protocol is based on general principles of GC-MS analysis for pesticide residues.[7][8]
-
Standard Preparation:
-
Prepare stock and working standards of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
-
Sample Preparation (Solvent Extraction):
-
Extract a homogenized sample with a mixture of hexane and isopropanol.
-
Perform a clean-up step using solid-phase extraction (SPE) with a suitable sorbent.
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in the final solvent for injection.
-
-
Gas Chromatography Conditions:
-
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis and quality control of this compound analytical standards.
Caption: Workflow for the analysis of this compound.
Caption: Role of this compound in analytical studies.
References
- 1. nbinno.com [nbinno.com]
- 2. anaxlab.com [anaxlab.com]
- 3. This compound | CAS#:57650-78-9 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Quantitative determination of pyriproxyfen and its metabolite residues in bee products of China using a modified QuEChERS approach with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to the Quantification of 1-(4-Phenoxyphenoxy)-2-propanol Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 1-(4-Phenoxyphenoxy)-2-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. The purity and accurate characterization of reference materials are paramount for regulatory compliance, ensuring the quality and efficacy of final drug products. This document outlines and compares three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical method for the quantification of a reference material is critical and depends on factors such as the required accuracy, precision, and the nature of potential impurities. Below is a comparative summary of HPLC-UV, GC-MS, and qNMR for the analysis of this compound. The data presented is illustrative to highlight the strengths of each technique.
Table 1: Comparison of Quantification Methods for this compound Reference Material
| Parameter | HPLC-UV | GC-MS | qNMR (Quantitative NMR) |
| Principle | Separation based on polarity, quantification by UV absorbance. | Separation based on volatility and polarity, quantification by ion abundance. | Intrinsic primary ratio method; quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Purity Assay (Illustrative) | 99.5% (Area Percent) | 99.6% (Area Percent) | 99.85% ± 0.15% (Absolute Purity) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL | Dependent on concentration and number of scans, typically in the µg/mL range. |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL | Dependent on concentration and number of scans, typically in the µg/mL range. |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5%[1] |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101%[1] |
| Strengths | Robust, widely available, excellent for routine quality control. | High sensitivity and selectivity, excellent for identifying volatile impurities. | High precision and accuracy, provides absolute quantification without a specific reference standard of the analyte, structural information of impurities.[2][3] |
| Limitations | Requires a chromophore, area percent purity can be inaccurate without response factors for all impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Lower sensitivity than MS, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are tailored for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from validated procedures for similar phenolic compounds and is suitable for determining the purity of this compound by area percentage and for quantifying it against a certified reference standard.[4][5]
a. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile (B52724) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Purity (Area %): Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Compare the peak area of the analyte in the sample solution to the peak area of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound and any volatile or semi-volatile impurities.[6]
a. Sample Preparation and Derivatization:
-
Standard and Sample Solutions: Prepare stock solutions of the reference standard and the sample at 1 mg/mL in dichloromethane.
-
Derivatization: To 100 µL of each solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes.
-
Dilution: After cooling, dilute the derivatized solution to an appropriate concentration with dichloromethane.
b. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
c. Data Analysis:
-
Identification: Identify peaks by comparing their mass spectra with a reference library and the derivatized standard.
-
Quantification: Create a calibration curve using derivatized standards of known concentrations. Quantify the sample based on the peak area of the target ion.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a highly accurate and precise determination of absolute purity without the need for a specific reference standard of this compound.[1][2][3]
a. Sample Preparation:
-
Internal Standard (IS): Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The IS should have a known purity and signals that do not overlap with the analyte.
-
Analyte: Accurately weigh approximately 20 mg of the this compound sample into the same vial.
-
Solvent: Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) to the vial.
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to an NMR tube.
b. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient for accurate quantification).[3]
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
c. Data Processing and Analysis:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integration: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method described.
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for GC-MS Quantification.
References
- 1. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Phenoxyphenoxy)-2-propanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-(4-Phenoxyphenoxy)-2-propanol is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, its residues, and contaminated materials. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is essential to handle this compound in a well-ventilated area, preferably within a fume hood.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| Personal Protective Equipment (PPE) & Safety Measures | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Gloves must be inspected before use and changed if contaminated.[1][2] |
| Eye/Face Protection | Safety goggles or a face shield | To protect against splashes and airborne particles.[3] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or inadequate ventilation. | To avoid inhalation of vapors or aerosols.[1][4] |
| Emergency Equipment | Access to an eyewash station and safety shower | For immediate decontamination in case of accidental exposure.[3] |
Step-by-Step Disposal Protocol for this compound
The primary method for disposing of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate the environment .[1][5]
1. Waste Collection and Storage:
-
Container: Collect waste this compound in a designated, sturdy, and leak-proof container that is chemically compatible. The container should be kept tightly closed when not in use.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[6][7] Include the accumulation start date.[7]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][8] Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
2. Management of Spills and Contaminated Materials:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[1][4]
-
Wear the appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them in the designated hazardous waste container.[4][9]
-
All materials used for spill cleanup must be treated as hazardous waste.[9]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be managed carefully.
-
The preferred method is to triple-rinse the container with a suitable solvent.[1]
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste .[6] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, obliterate or remove the original label.[6] The container can then be offered for recycling or disposed of as regular solid waste, in accordance with institutional policies.[1][6]
4. Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[6]
-
The recommended disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 8. goglycolpros.com [goglycolpros.com]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Phenoxyphenoxy)-2-propanol
Essential safety protocols and logistical plans for the handling and disposal of 1-(4-Phenoxyphenoxy)-2-propanol are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.
The following sections outline the necessary personal protective equipment (PPE), operational procedures for safe handling, and a step-by-step disposal plan for this compound. Adherence to these guidelines is paramount to minimize exposure risks and ensure regulatory compliance.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically impermeable gloves.[2] Gloves must be inspected prior to use.[2] | Prevents skin contact with the chemical. |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1][2] A lab coat or gown should be worn. | Protects skin from potential splashes and contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] Work in a well-ventilated area.[2] | Protects against inhalation of dust, vapors, mist, or gas.[2][3] |
Operational Plan for Handling
Safe handling of this compound requires a systematic approach from preparation to storage.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated.[2] A chemical fume hood is recommended for all procedures.[4]
-
An eyewash station and safety shower must be readily accessible.[4]
-
Remove all sources of ignition from the handling area.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
2. Handling Procedures:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable and closed container labeled for disposal.[2]
-
Adhered or collected material should be promptly disposed of.[2]
2. Disposal Method:
-
Disposal must be made according to official local, regional, national, and international regulations.
-
Do not allow the product to reach the sewage system.
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
